4-Hydroxy-2,5-dimethylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOKYRQPZZEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635147 | |
| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27021-04-1 | |
| Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Substituted Phenolic Acid
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid
This compound (CAS No: 27021-04-1) is a polysubstituted aromatic carboxylic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid core with hydroxyl and dual methyl substitutions, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable starting material and intermediate for the synthesis of more complex molecules, including pharmaceuticals and polymers. The compound is classified as both a carboxylic acid and a phenolic compound, and has been investigated for potential biological activities such as antimicrobial and antioxidant properties.[2] This guide provides a detailed examination of the principal synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers and drug development professionals.
Pathway 1: Direct Carboxylation of 2,5-Dimethylphenol via the Kolbe-Schmitt Reaction
The most direct and atom-economical approach to synthesizing this compound is through the electrophilic substitution of 2,5-dimethylphenol (also known as p-xylenol) using carbon dioxide. This method is a variation of the classic Kolbe-Schmitt reaction.[3][4]
Causality and Mechanistic Insights
The Kolbe-Schmitt reaction proceeds by heating a metal phenoxide with carbon dioxide under pressure.[3][5] The initial step is the deprotonation of the phenol's hydroxyl group by a strong base, typically an alkali hydroxide, to form the more nucleophilic phenoxide ion.[5][6] This phenoxide then attacks the electrophilic carbon of CO2.
A critical consideration in this synthesis is regioselectivity—directing the carboxylation to the desired para position (position 4) relative to the hydroxyl group. The choice of alkali metal hydroxide is paramount in controlling this outcome.
-
Sodium Hydroxide (NaOH): Tends to favor ortho-carboxylation. The smaller Na+ ion forms a stable six-membered chelate with the phenoxide oxygen and the incoming CO2, directing the carboxyl group to the adjacent position.
-
Potassium Hydroxide (KOH): The larger K+ ion does not form this stable chelate as effectively, which allows the reaction to proceed under thermodynamic control at higher temperatures. This favors the formation of the more stable para-substituted product, 4-hydroxybenzoic acid.[3][5]
For the synthesis of this compound from 2,5-dimethylphenol, the use of potassium hydroxide is therefore the logical choice to maximize the yield of the desired isomer. The methyl groups at positions 2 and 5 also sterically hinder the ortho positions (3 and 6), further promoting carboxylation at the electronically activated and less hindered para position.
Experimental Protocol: Kolbe-Schmitt Carboxylation
-
Phenoxide Formation: In a high-pressure autoclave reactor, add 2,5-dimethylphenol (1.0 eq) and potassium hydroxide (2.0-3.0 eq). The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Dehydration: The mixture is heated under vacuum to remove any residual water, which can significantly decrease the reaction yield.[7]
-
Carboxylation: The reactor is cooled, and carbon dioxide gas is introduced to a pressure of 80-100 atm. The reaction mixture is then heated to 150-180°C with vigorous stirring for 6-12 hours.
-
Work-up and Isolation: After cooling and venting the CO2, the solid potassium salt of the product is dissolved in water.
-
Acidification: The aqueous solution is filtered to remove any insoluble impurities. The clear filtrate is then acidified to a pH of 2-3 with a strong mineral acid (e.g., concentrated HCl or H2SO4) while cooling in an ice bath.
-
Purification: The precipitated crude this compound is collected by filtration, washed with cold water until the washings are neutral, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.
Logical Flow: Kolbe-Schmitt Pathway
Caption: Kolbe-Schmitt synthesis of this compound.
Pathway 2: Synthesis via Demethylation of a Methoxy Precursor
An alternative and highly effective strategy involves the synthesis of an O-methylated precursor, 2,5-dimethyl-4-methoxybenzoic acid, followed by a selective demethylation step to reveal the free hydroxyl group. This pathway offers excellent control and often results in high-purity products.
Causality and Mechanistic Insights
The protection of a hydroxyl group as a methyl ether is a common tactic in multi-step organic synthesis due to the ether's stability under various reaction conditions.[8][9] The challenge lies in the subsequent selective cleavage of the aryl-O-CH3 bond without affecting other functional groups, such as the carboxylic acid.
While various reagents can effect demethylation (e.g., boron tribromide, aluminum chloride), a robust and scalable method employs potassium hydroxide in a high-boiling point solvent like ethylene glycol.[2][8] The reaction proceeds via a nucleophilic attack (SNAr-type mechanism) by the hydroxide ion on the methyl group, which is activated by the electron-withdrawing carboxyl group on the ring. The high temperature (160-180°C) is necessary to overcome the high activation energy of cleaving the stable ether linkage. This method is particularly advantageous as it avoids harsh Lewis acids and is selective, generally not causing decarboxylation if conditions are controlled.[2]
The precursor, 2,5-dimethyl-4-methoxybenzoic acid, can be prepared from commercially available starting materials, for example, from 2,5-xylenol through methylation followed by carboxylation.
Experimental Protocol: Demethylation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethyl-4-methoxybenzoic acid (1.0 eq), ethylene glycol (as solvent), and potassium hydroxide (a 20-30% w/v solution).[2]
-
Heating: The mixture is heated to 160-180°C and refluxed for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Dilution: The reaction mixture is cooled to room temperature and diluted with water.
-
Acidification: The aqueous solution is acidified to a pH of 2-3 with concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
Isolation and Purification: The precipitate is collected by filtration, washed thoroughly with cold water, and dried. Recrystallization from an ethanol/water mixture yields the final product with high purity (typically 85-90%).[2]
Logical Flow: Demethylation Pathway
Caption: Demethylation route to this compound.
Pathway 3: Hydroxylation of 2,5-Dimethylbenzoic Acid
A third approach involves the direct introduction of a hydroxyl group onto the aromatic ring of 2,5-dimethylbenzoic acid. This method relies on an electrophilic hydroxylation reaction.
Causality and Mechanistic Insights
Direct hydroxylation of an aromatic ring can be challenging due to the low reactivity of many hydroxylating agents and the potential for over-oxidation. A common method employs a hydroxylating agent like hydrogen peroxide in the presence of a Lewis acid catalyst, such as iron(III) chloride.[2] This system is thought to generate highly reactive hydroxyl radicals (•OH) or a related iron-oxo species that acts as the potent electrophile.
The directing effects of the substituents on the 2,5-dimethylbenzoic acid ring are crucial. The carboxylic acid group is a meta-director and deactivating, while the methyl groups are ortho-, para-directors and activating. The combined effect directs the incoming electrophile to position 4, which is para to the 2-methyl group and ortho to the 5-methyl group, and importantly, is not sterically hindered. Precise control of temperature and pH is essential to ensure selective hydroxylation and prevent side reactions like decarboxylation or the formation of dihydroxy products.[2]
Experimental Protocol: Direct Hydroxylation
-
Reaction Setup: Dissolve 2,5-dimethylbenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or water, depending on the specific protocol).
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride (FeCl3).
-
Hydroxylating Agent: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (H2O2, 30% solution) dropwise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir at a controlled low temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: The reaction is carefully quenched by adding a reducing agent solution (e.g., sodium sulfite) to destroy any excess peroxide.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Logical Flow: Hydroxylation Pathwaydot
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References
- 1. Synthonix, Inc > 27021-04-1 | this compound [synthonix.com]
- 2. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]
A Comprehensive Technical Guide to 4-Hydroxy-2,5-dimethylbenzoic Acid: Physicochemical Properties and Analytical Methodologies
Abstract
This technical guide provides an in-depth exploration of the physicochemical properties, analytical characterization, and synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid (CAS No. 27021-04-1). As a substituted phenolic acid, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its unique structure, featuring a carboxylic acid, a phenolic hydroxyl group, and two methyl substituents on the aromatic ring, imparts specific reactivity and potential biological activities, including antimicrobial and antioxidant properties that are subjects of ongoing research.[1] This document is intended for researchers, chemists, and drug development professionals, offering a consolidated resource covering its chemical identity, physical properties, spectroscopic signature, reactivity profile, and detailed experimental protocols for its analysis.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its unambiguous identity. This compound is a derivative of benzoic acid and is classified as a phenolic compound.[1] Its structure is defined by a benzene ring substituted with a carboxyl group, a hydroxyl group at position 4 (para), and two methyl groups at positions 2 and 5.[1]
References
An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzoic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2,5-dimethylbenzoic acid, a substituted benzoic acid derivative, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a benzene ring functionalized with hydroxyl, carboxyl, and two methyl groups, provide a scaffold for diverse chemical modifications and biological interactions. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, and explores its potential as a modulator of biological pathways, with a particular focus on its role as an enzyme inhibitor.
CAS Number: 27021-04-1[1] Molecular Formula: C₉H₁₀O₃[1] Molecular Weight: 166.17 g/mol [1]
The strategic placement of the hydroxyl and carboxyl groups on the aromatic ring makes this compound a candidate for hydrogen bonding interactions with biological targets, while the methyl groups influence its steric and electronic properties, potentially enhancing binding affinity and selectivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing aspects from reaction conditions to bioavailability.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water. | [1] |
| Melting Point | 221.0-227.0 °C (for the related compound 4-Hydroxy-3,5-dimethylbenzoic acid) | [2] |
| pKa | Data not readily available in searched sources. |
Synthesis and Purification
The primary route for the synthesis of this compound is through the regioselective hydroxylation of 2,5-dimethylbenzoic acid. Several methods have been explored to achieve this transformation with high efficiency and selectivity.
Synthetic Workflow Overview
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol: Hydroxylation of 2,5-Dimethylbenzoic Acid
This protocol is a generalized procedure based on common hydroxylation reactions of benzoic acid derivatives.[1]
Materials:
-
2,5-Dimethylbenzoic acid
-
Hydrogen peroxide (H₂O₂)
-
Iron(III) chloride (FeCl₃) or another suitable catalyst
-
Appropriate solvent (e.g., acetic acid)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylbenzoic acid in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride to the solution.
-
Hydroxylation: Slowly add hydrogen peroxide to the reaction mixture at a controlled temperature. The reaction may be heated to increase the rate, with the optimal temperature determined empirically.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining hydrogen peroxide with a suitable reducing agent if necessary.
-
Extraction: Acidify the reaction mixture with hydrochloric acid to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Recrystallization
Recrystallization is a standard and effective method for purifying the crude this compound.[3][4][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol-water mixture)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the cold recrystallization solvent. Heat the mixture to boiling while stirring, and add small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals on the filter paper by drawing air through them, and then transfer them to a watch glass to air dry completely or dry in a vacuum oven.
Applications in Drug Development and Biological Activity
The structural motifs of this compound suggest its potential as a bioactive molecule. Its hydroxyl and carboxylic acid groups can participate in hydrogen bonding with the active sites of enzymes, potentially leading to inhibitory activity.[1]
Enzyme Inhibition
While specific, quantitative data on the inhibition of particular enzymes by this compound is not extensively detailed in the available literature, its structural class, hydroxybenzoic acids, has been investigated for enzyme inhibitory properties. For instance, derivatives of hydroxybenzoic acid have been explored as inhibitors of enzymes like cholinesterases. The general mechanism involves the compound binding to the active site or an allosteric site of the enzyme, thereby preventing the substrate from binding and being converted to a product.
Caption: Conceptual diagram of competitive enzyme inhibition.
Antioxidant and Antimicrobial Properties
Derivatives of 4-hydroxybenzoic acid have been reported to possess antioxidant and antimicrobial activities.[6] The phenolic hydroxyl group is a key feature responsible for antioxidant effects, as it can donate a hydrogen atom to neutralize free radicals. The antimicrobial properties are likely due to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Safety and Handling
For a related compound, 4-hydroxybenzoic acid, the oral LD50 in rats is reported to be more than 2,000 mg/kg, suggesting low acute toxicity.[7] It is considered to be slightly irritating to the skin and moderately irritating to the eyes.[7] For 2,5-dimethylbenzoic acid, a precursor, it is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[8] As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical entity with established synthetic routes and promising, albeit still developing, applications in the pharmaceutical and life sciences sectors. Its potential as an enzyme inhibitor and its inherent antioxidant and antimicrobial properties make it a valuable scaffold for the design of novel therapeutic agents. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its full therapeutic potential.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. A13051.14 [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activities of 4-Hydroxy-2,5-dimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of 4-Hydroxy-2,5-dimethylbenzoic acid. While research on this specific scaffold is emerging, this document synthesizes findings from closely related hydroxybenzoic acid derivatives to elucidate the core principles governing their antimicrobial, antioxidant, and anti-inflammatory properties. This guide is structured to provide not only a theoretical framework but also practical, field-proven insights into the experimental methodologies and the causal relationships that underpin these biological effects. All protocols are presented as self-validating systems, and key mechanistic claims are supported by authoritative references.
Introduction: The Rationale for Derivatizing this compound
This compound presents a compelling scaffold for medicinal chemistry and drug development.[1] Its structure, a substituted benzoic acid, is a common motif in a variety of biologically active compounds.[2] The hydroxyl and carboxylic acid functional groups, along with the methyl substituents on the benzene ring, offer multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this core structure into esters, amides, and other analogues can significantly modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can enhance its biological efficacy and target specificity.[1] The exploration of these derivatives is driven by the well-documented and diverse biological activities of phenolic compounds in general, including their roles as antimicrobial, antioxidant, and anti-inflammatory agents.[2][3]
Antimicrobial Activity: A Multifaceted Approach to Combating Pathogens
Derivatives of hydroxybenzoic acid have demonstrated significant potential as antimicrobial agents. The underlying mechanisms of their action are multifaceted, often involving the disruption of microbial cell integrity and key cellular processes.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of phenolic compounds like the derivatives of this compound is attributed to several mechanisms:
-
Disruption of Cell Membranes: The lipophilic character of many derivatives allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.
-
Enzyme Inhibition: The hydroxyl and carboxyl groups can form hydrogen bonds with the active sites of microbial enzymes, leading to their inhibition and the disruption of critical metabolic pathways.[1]
-
Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within microbial cells, leading to oxidative damage of cellular components like DNA, proteins, and lipids.
The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial properties of these derivatives.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to quantify the antimicrobial potency of a compound.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Interpretation: The MIC value provides a quantitative measure of the potency of the compound against the tested microorganism. Lower MIC values indicate higher antimicrobial activity.
| Derivative Type | Example Microorganism | Typical MIC Range (µg/mL) |
| Ester Derivatives | Staphylococcus aureus | Data not available for this specific scaffold |
| Amide Derivatives | Escherichia coli | Data not available for this specific scaffold |
Antioxidant Activity: Quenching the Flames of Oxidative Stress
The phenolic hydroxyl group in this compound and its derivatives is a key structural feature that imparts antioxidant properties. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases.[3]
Mechanism of Antioxidant Action
The primary mechanisms by which these derivatives exert their antioxidant effects are:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.
-
Single Electron Transfer (SET): The compound can donate an electron to a free radical, again resulting in its neutralization.
The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.
The following diagram outlines the process of evaluating the antioxidant potential of these derivatives.
Caption: Workflow for Antioxidant Activity Assessment.
Experimental Protocols for Antioxidant Assays
Objective: To measure the capacity of the derivatives to scavenge the stable DPPH free radical.
Materials:
-
Test compounds
-
DPPH solution (in methanol)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol. Prepare a working solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds or standard to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Objective: To measure the ability of the derivatives to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Test compounds
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.
-
Reaction Mixture: Add the test compounds at various concentrations to the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 593 nm. An increase in absorbance indicates the reduction of Fe³⁺ to Fe²⁺.
-
Calculation: Create a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents (TE).
| Derivative Type | Antioxidant Assay | Typical IC50/TEAC Values |
| Ester Derivatives | DPPH | Data not available for this specific scaffold |
| Amide Derivatives | FRAP | Data not available for this specific scaffold |
Note: While specific quantitative antioxidant data for this compound derivatives are limited, the general principles of structure-activity relationships for hydroxybenzoic acids suggest that derivatives with multiple hydroxyl groups or specific electron-donating substituents would exhibit enhanced antioxidant capacity.[3]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. Phenolic compounds, including derivatives of hydroxybenzoic acid, have been shown to possess anti-inflammatory properties, primarily through their ability to modulate key inflammatory signaling pathways.
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
A critical signaling pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Derivatives of this compound are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, potentially by:
-
Inhibiting IκB degradation: Preventing the release of NF-κB.
-
Blocking NF-κB nuclear translocation: Keeping NF-κB in the cytoplasm.
-
Directly inhibiting NF-κB binding to DNA.
The following diagram illustrates the NF-κB signaling pathway and the potential points of intervention by these derivatives.
Caption: NF-κB Signaling Pathway and Potential Inhibition.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of the derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Test compounds
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium (DMEM)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only) and a positive control (cells + LPS).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the sample.
-
Calculation: Calculate the percentage of NO inhibition and determine the IC50 value.
| Derivative Type | In Vitro Assay | Typical IC50 Values |
| Ester Derivatives | NO Inhibition in RAW 264.7 cells | Data not available for this specific scaffold |
| Amide Derivatives | NO Inhibition in RAW 264.7 cells | Data not available for this specific scaffold |
Note: The anti-inflammatory potential of novel benzoic acid derivatives has been demonstrated in several studies, suggesting that derivatives of this compound are promising candidates for further investigation in this area.[5][6]
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. Based on the extensive research on related hydroxybenzoic acid derivatives, it is highly probable that esters and amides of this scaffold will exhibit noteworthy antimicrobial, antioxidant, and anti-inflammatory properties.
However, a clear gap in the existing literature is the lack of specific, quantitative data for derivatives of this compound. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds for further preclinical development. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 4-Hydroxy-2,5-dimethylbenzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for 4-Hydroxy-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid of interest in various scientific domains. Due to the limited availability of direct experimental spectra for this specific isomer, this guide employs a comparative analytical approach. By examining predicted data alongside the experimental spectra of closely related analogs—including 4-hydroxybenzoic acid, 2,5-dimethylbenzoic acid, and the isomeric 4-hydroxy-3,5-dimethylbenzoic acid—we can confidently predict and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the title compound. This document serves as a valuable resource for researchers in compound identification, structural elucidation, and quality control.
Introduction: The Structural Significance of this compound
This compound is a member of the substituted benzoic acid family, characterized by a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and two methyl groups at positions 2 and 5. This specific substitution pattern influences its electronic properties, steric environment, and potential for intermolecular interactions, making its precise structural confirmation by spectroscopic methods essential.
The strategic placement of the hydroxyl and methyl groups on the benzene ring can significantly impact the compound's chemical reactivity, biological activity, and material properties. Accurate interpretation of its spectroscopic data is therefore paramount for any research or development endeavor involving this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, we can map the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
Due to the absence of readily available experimental spectra, a predicted ¹H NMR spectrum serves as a foundational tool for our analysis. The predicted spectrum provides expected chemical shifts for the protons in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.30 - 7.60 | s |
| H-6 | 6.80 - 7.10 | s |
| -CH₃ (at C-2) | 2.20 - 2.40 | s |
| -CH₃ (at C-5) | 2.10 - 2.30 | s |
| -OH (Phenolic) | 9.00 - 10.00 | s (broad) |
| -COOH | 11.00 - 13.00 | s (broad) |
Note: Predicted values can vary based on the algorithm and solvent used. These are representative ranges.
Expert Interpretation:
The ¹H NMR spectrum is expected to be relatively simple due to the high degree of substitution on the aromatic ring, resulting in singlet signals for the remaining aromatic protons.
-
Aromatic Protons (H-3 and H-6): The protons at positions 3 and 6 are on the aromatic ring and will appear as singlets as they have no adjacent protons to couple with. The proton at H-3 is ortho to the electron-withdrawing carboxylic acid group and is expected to be deshielded, appearing further downfield compared to H-6, which is ortho to the electron-donating hydroxyl group.
-
Methyl Protons: The two methyl groups at positions 2 and 5 will each give rise to a sharp singlet, as they are not coupled to any other protons. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.
-
Hydroxyl and Carboxylic Acid Protons: The phenolic hydroxyl proton and the carboxylic acid proton are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and are often exchangeable with deuterium when D₂O is added to the sample. The carboxylic acid proton is expected to be significantly downfield.
Comparative ¹³C NMR Analysis
By comparing the expected ¹³C NMR spectrum of this compound with its structural analogs, we can predict the chemical shifts of its nine distinct carbon atoms.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs
| Carbon Assignment | Expected Shift (ppm) for this compound | 4-Hydroxybenzoic acid (ppm) | 2,5-Dimethylbenzoic acid (ppm) |
| C=O | 170 - 175 | ~167 | ~173 |
| C-4 (C-OH) | 155 - 160 | ~161 | - |
| C-1 (C-COOH) | 125 - 130 | ~122 | ~138 |
| C-2 (C-CH₃) | 135 - 140 | - | ~135 |
| C-5 (C-CH₃) | 130 - 135 | - | ~132 |
| C-3 | 120 - 125 | ~132 | ~130 |
| C-6 | 115 - 120 | ~115 | ~128 |
| -CH₃ (at C-2) | 20 - 25 | - | ~21 |
| -CH₃ (at C-5) | 15 - 20 | - | ~20 |
Expert Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most deshielded carbon, appearing significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-4) will be significantly deshielded due to the oxygen's electronegativity. The carbons bearing the methyl groups (C-2 and C-5) and the carboxylic acid group (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3 and C-6) will appear in the typical aromatic region.
-
Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1550 - 1650 | Medium-Strong |
| C-O stretch (Phenol/Acid) | 1200 - 1350 | Strong |
| O-H bend (Phenol/Acid) | 1300 - 1450 | Medium |
Expert Interpretation:
The IR spectrum of this compound will be dominated by the very broad absorption band of the hydrogen-bonded O-H stretch of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. The sharp, strong C=O stretch of the carboxylic acid is another key diagnostic peak. The presence of the phenolic O-H will contribute to the broadness of the hydroxyl absorption. The aromatic C=C stretching and C-H bending vibrations will provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Mass Spectrum Data for this compound (C₉H₁₀O₃):
-
Molecular Ion (M⁺): m/z = 166.06
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 148) from the carboxylic acid and hydroxyl groups.
-
Loss of a methyl radical (CH₃) (m/z = 151).
-
Loss of COOH (m/z = 121).
-
Decarboxylation (loss of CO₂) (m/z = 122).
-
Expert Interpretation:
In an electron ionization (EI) mass spectrum, this compound is expected to show a clear molecular ion peak at m/z 166. The fragmentation pattern will be characteristic of a substituted benzoic acid. The loss of small, stable molecules like water and carbon dioxide are common fragmentation pathways. The presence of a peak at m/z 121, corresponding to the loss of the carboxylic acid group, would be a strong indicator of the benzoic acid structure.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons. DMSO-d₆ is often a good choice for carboxylic acids and phenols as it allows for the observation of the -OH and -COOH protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after the measurement.
-
Collect a background spectrum of the empty ATR setup.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Molecular Structure and Workflow
Visual aids are essential for understanding the relationships between the molecular structure and its spectroscopic data.
Caption: Molecular structure of this compound.
An In-Depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzoic Acid: From Synthesis to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2,5-dimethylbenzoic acid, a substituted derivative of benzoic acid, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, historical context, synthesis methodologies, and known biological activities. With potential applications in medicinal chemistry, particularly as an enzyme inhibitor, this document serves as a foundational resource for researchers exploring the therapeutic utility of this compound. While the full scope of its biological function is still under investigation, this guide consolidates the current knowledge to facilitate future research and development endeavors.
Introduction: Unveiling a Promising Benzoic Acid Derivative
This compound (CAS No: 27021-04-1) is an organic compound characterized by a benzoic acid core substituted with a hydroxyl group at the C4 position and two methyl groups at the C2 and C5 positions.[1] This specific arrangement of functional groups imparts distinct chemical and physical properties that are of interest in various scientific and industrial fields.[1] While not as widely studied as other phenolic acids, its structural features suggest potential roles as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and as a bioactive agent in its own right.[1] Initial investigations have pointed towards its potential antimicrobial and antioxidant properties, as well as its utility in the design of enzyme inhibitors.[1] This guide aims to provide a detailed exploration of the current understanding of this compound, from its fundamental characteristics to its potential applications in drug discovery and development.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 27021-04-1 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide; less soluble in water. | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1O)C)C(=O)O | [1] |
| InChI Key | NNZOKYRQPZZEAR-UHFFFAOYSA-N | [1] |
Historical Perspective and Discovery
The precise historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature. Unlike more prominent benzoic acid derivatives, its emergence into the scientific landscape appears to be more recent and tied to the broader exploration of substituted aromatic compounds for various applications. Further archival research into older chemical literature may be necessary to pinpoint the seminal work describing its first synthesis.
Synthesis Methodologies: A Guide to Laboratory-Scale Production
The primary and most direct route for the synthesis of this compound is through the hydroxylation of 2,5-dimethylbenzoic acid. This method offers a regioselective approach to introduce the hydroxyl group at the desired para-position relative to the carboxylic acid group.
Experimental Protocol: Hydroxylation of 2,5-Dimethylbenzoic Acid
This protocol outlines a representative laboratory-scale synthesis. The causality behind the choice of reagents and conditions is to achieve selective hydroxylation while minimizing side reactions.
Principle: The reaction involves the electrophilic aromatic substitution of 2,5-dimethylbenzoic acid using a potent hydroxylating agent. The electron-donating nature of the two methyl groups and the activating effect of the carboxylic acid group (albeit weakly deactivating, its directing effect is relevant) favor substitution at the para-position to the carboxyl group. The use of a catalyst facilitates the generation of the active hydroxylating species.
Reagents and Materials:
-
2,5-Dimethylbenzoic acid
-
Hydrogen peroxide (H₂O₂)
-
Iron(III) chloride (FeCl₃) (catalyst)
-
Suitable organic solvent (e.g., acetic acid)
-
Distilled water
-
Sodium sulfite (for quenching)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylbenzoic acid in the chosen organic solvent.
-
Catalyst Addition: Add a catalytic amount of iron(III) chloride to the solution and stir until it is well-dispersed.
-
Hydroxylating Agent Addition: Slowly add hydrogen peroxide dropwise to the reaction mixture from the dropping funnel. The temperature should be carefully monitored and controlled, as the reaction can be exothermic. Maintaining a specific temperature range is crucial for selectivity.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots from the reaction mixture at regular intervals.
-
Quenching: Once the reaction is complete, quench any unreacted hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Acidification and Extraction: Acidify the mixture with hydrochloric acid to protonate the carboxylate and facilitate the precipitation of the product. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final this compound as a crystalline solid.
Causality in Experimental Choices:
-
Choice of Catalyst: Iron(III) chloride is a common Lewis acid catalyst that can activate hydrogen peroxide to generate a more potent electrophilic hydroxylating species.
-
Controlled Addition and Temperature: The slow, dropwise addition of hydrogen peroxide and temperature control are critical to prevent side reactions such as over-oxidation or decomposition of the starting material and product.
-
Aqueous Workup: The quenching, acidification, and extraction steps are essential for isolating the product from the reaction mixture and removing impurities.
Synthesis Workflow Diagram
Caption: A schematic workflow for the synthesis of this compound.
Biological Activities and Potential in Drug Development
While comprehensive biological studies on this compound are limited, its chemical structure as a phenolic acid suggests several potential areas of bioactivity that are of interest to drug development professionals.
Enzyme Inhibition: A Promising Avenue
The primary area of interest for this compound in medicinal chemistry is its potential as an enzyme inhibitor.[1] The hydroxyl and carboxylic acid functional groups can participate in hydrogen bonding and electrostatic interactions within the active sites of enzymes, potentially leading to their inhibition.[1] However, specific enzyme targets for this compound have not yet been extensively reported in the literature. Further screening against various enzyme classes is warranted to identify its specific molecular targets and to quantify its inhibitory potency, for instance, by determining IC₅₀ values.
Potential Signaling Pathway Modulation
Given that many benzoic acid derivatives exhibit biological effects through the modulation of cellular signaling pathways, it is plausible that this compound could also influence these pathways. For instance, related phenolic compounds have been shown to affect pathways involved in inflammation, oxidative stress, and cell proliferation. Future research should focus on investigating the effects of this compound on key signaling cascades, such as the MAPK and NF-κB pathways, to elucidate its mechanism of action at the cellular level.
Conceptual Drug Discovery Workflow
Caption: A conceptual workflow for the development of this compound as a therapeutic agent.
Conclusion and Future Directions
This compound represents a molecule with untapped potential. While its foundational chemical properties and a viable synthetic route are established, its biological activities and therapeutic applications remain largely unexplored. This technical guide has synthesized the available information to provide a solid starting point for researchers. The most pressing need is for systematic biological screening to identify its specific molecular targets and to quantify its efficacy. Elucidating its mechanism of action and exploring its potential in preclinical models of disease are crucial next steps. As our understanding of this compound deepens, it may emerge as a valuable scaffold for the development of novel therapeutics.
References
An Inquiry into the Natural Occurrence of 4-Hydroxy-2,5-dimethylbenzoic Acid: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on its Absence in Nature and a Comprehensive Look at its Closely Related, Naturally Occurring Analogs
Affiliation: Google AI Labs
Abstract: This technical guide addresses the natural occurrence of 4-Hydroxy-2,5-dimethylbenzoic acid. A thorough review of the scientific literature reveals no definitive evidence of its isolation as a natural product from plant, fungal, or bacterial sources. Consequently, this document shifts its focus to provide an in-depth exploration of structurally similar, naturally occurring methylated hydroxybenzoic acids. By examining the biosynthesis, isolation, characterization, and biological activities of these related compounds, we offer a valuable resource for researchers, scientists, and drug development professionals. This guide provides a framework for understanding the potential biological context and methodologies applicable to this compound, should it be discovered in nature in the future.
Core Directive: The Status of this compound as a Natural Product
Despite extensive searches of chemical and biological databases, there is a conspicuous absence of reports detailing the isolation of this compound from a natural source. While the compound is commercially available as a synthetic chemical, its presence in the biosphere as a secondary metabolite has not been established. This guide, therefore, operates on the current understanding that This compound is not a known natural product.
This lack of evidence, however, does not preclude its potential existence in an uninvestigated organism or its formation as a transient intermediate in a metabolic pathway. The enzymatic machinery for the requisite chemical transformations—hydroxylation and methylation of an aromatic ring—is widespread in nature, particularly in fungi and bacteria. For this reason, this guide will now focus on well-documented, structurally related compounds to provide a robust scientific context.
Naturally Occurring Analogs: A Window into the Potential of Methylated Hydroxybenzoic Acids
Nature is replete with methylated hydroxybenzoic acids, many of which exhibit significant biological activities. Two prominent examples, 6-methylsalicylic acid and 2,4-dihydroxy-3,6-dimethylbenzoic acid, serve as excellent case studies.
6-Methylsalicylic Acid: A Fungal Polyketide
6-Methylsalicylic acid (6-MSA) is a well-characterized fungal secondary metabolite produced by a variety of species, including those of the genera Penicillium and Aspergillus.[1] It is a classic example of a polyketide, a large class of natural products with diverse structures and functions.
The biosynthesis of 6-MSA is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS), a type I polyketide synthase.[2] The process begins with a single molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The iterative action of the various domains within 6-MSAS leads to the formation of a polyketide chain, which then undergoes cyclization and aromatization to yield 6-MSA.[2] The reducing cofactor NADPH is also required for a specific ketoreduction step during the chain elongation process.[3]
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid via Kolbe-Schmitt Carboxylation
Abstract
4-Hydroxy-2,5-dimethylbenzoic acid is a valuable substituted aromatic carboxylic acid, serving as a key intermediate in the synthesis of pharmaceuticals and specialty polymers. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from 2,5-dimethylphenol. The methodology is based on the Kolbe-Schmitt reaction, a robust and well-established carboxylation process.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product validation.
Reaction Principle and Mechanism
The synthesis is achieved through the Kolbe-Schmitt reaction, an electrophilic aromatic substitution that carboxylates a phenoxide ion using carbon dioxide (CO₂), typically under elevated temperature and pressure.[1][2][3][4]
The core mechanism involves three key stages:
-
Phenoxide Formation: 2,5-dimethylphenol, a weak acid, is deprotonated by a strong base (sodium hydroxide, NaOH) to form the sodium 2,5-dimethylphenoxide salt. This step is critical as the phenoxide ion is significantly more reactive towards electrophilic attack than the neutral phenol.[3][5][6] The negative charge is delocalized into the aromatic ring, increasing its nucleophilicity.[5]
-
Electrophilic Attack by CO₂: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. CO₂ is a weak electrophile, necessitating activated reaction partners and often harsh conditions like high pressure to facilitate the reaction.[5][7] The substitution occurs preferentially at the para position (C4) relative to the hydroxyl group due to a combination of electronic activation and steric hindrance from the adjacent methyl group at C2.
-
Tautomerization and Acidification: The intermediate undergoes tautomerization to restore aromaticity. The final step involves acidification of the reaction mixture with a strong acid (e.g., hydrochloric acid), which protonates the carboxylate salt to precipitate the final product, this compound.[3]
Caption: Reaction mechanism for the Kolbe-Schmitt synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Notes |
| 2,5-Dimethylphenol | 95-87-4 | C₈H₁₀O | 122.16 | Starting material. Ensure high purity. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets or flakes, anhydrous. Caustic. |
| Carbon Dioxide (CO₂) | 124-38-9 | CO₂ | 44.01 | High-pressure gas cylinder. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%). Corrosive. |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | For recrystallization. Flammable. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Equipment
-
High-pressure autoclave/reactor (e.g., Parr reactor) with temperature and pressure controls
-
Heating mantle with magnetic stirrer
-
Round-bottom flasks and condenser for recrystallization
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer and IR spectrophotometer for analysis
Experimental Workflow Overview
The synthesis process follows a sequential workflow, from starting material preparation to final product validation.
Caption: High-level experimental workflow for the synthesis.
Detailed Step-by-Step Protocol
Part 1: Preparation of Sodium 2,5-dimethylphenoxide
-
Drying: Ensure all glassware is thoroughly dried in an oven before use. Reactants should be anhydrous, as the presence of water can decrease the yield.
-
Charging the Reactor: In a fume hood, carefully charge the high-pressure reactor vessel with 2,5-dimethylphenol (e.g., 0.5 mol).
-
Base Addition: Add an equimolar amount of sodium hydroxide pellets (0.5 mol).
-
Heating: Seal the reactor and heat the mixture gently (e.g., to 130-150°C) under an inert atmosphere (e.g., N₂) with stirring. This allows the phenol to melt and react with NaOH to form the sodium phenoxide salt and water.
-
Water Removal: Apply a vacuum to the reactor to remove the water formed during the reaction. This step is crucial for driving the reaction to completion and maximizing the yield of the subsequent carboxylation step. Continue heating under vacuum until no more water distills.
Part 2: High-Pressure Carboxylation
Safety First: High-pressure reactions carry significant risks. Ensure the reactor is operated behind a blast shield and that all safety features (e.g., rupture disc, pressure relief valve) are in good working order.[8] All personnel must be thoroughly trained on the equipment's operation.[8]
-
Cooling: Allow the reactor to cool slightly before pressurizing.
-
Pressurization: Introduce carbon dioxide into the reactor from a high-pressure cylinder. Pressurize to the target pressure (e.g., 80-100 atm).[1]
-
Reaction: Heat the reactor to the reaction temperature (e.g., 125-150°C) with vigorous stirring.[1] The reaction is typically exothermic, so monitor the temperature closely.
-
Reaction Time: Maintain these conditions for several hours (e.g., 4-8 hours) to ensure complete carboxylation.
Part 3: Work-up and Acidification
-
Cooling & Depressurization: After the reaction period, cool the reactor to room temperature. Slowly and carefully vent the excess CO₂ pressure in a fume hood.
-
Dissolution: Open the reactor and add deionized water to the solid reaction mass to dissolve the sodium salt of the product.
-
Acidification: Transfer the aqueous solution to a large beaker. With constant stirring, slowly add concentrated hydrochloric acid. The solution will become acidic (target pH ~2-3).
-
Precipitation: As the solution is acidified, the this compound will precipitate as a solid. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
Part 4: Purification by Recrystallization
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at a moderate temperature (e.g., 60-70°C).
-
Recrystallization: Dissolve the crude product in a minimum amount of hot solvent (e.g., aqueous ethanol or hot water).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 184-187 °C |
| ¹H NMR (DMSO-d₆) | δ ~12.3 (s, 1H, -COOH), ~9.5 (s, 1H, -OH), ~7.2 (s, 1H, Ar-H), ~6.7 (s, 1H, Ar-H), ~2.4 (s, 3H, -CH₃), ~2.1 (s, 3H, -CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, phenol), ~3000-2500 (O-H stretch, carboxylic acid), ~1680 (C=O stretch), ~1600, 1450 (C=C aromatic) |
Safety Precautions
-
Chemical Hazards: Sodium hydroxide is highly caustic and can cause severe burns. Concentrated hydrochloric acid is corrosive and releases toxic fumes. 2,5-dimethylphenol is toxic and an irritant. Handle all chemicals in a fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Pressure Hazard: The primary risk is the catastrophic failure of the high-pressure vessel. Always operate the reactor within its specified temperature and pressure limits and behind a blast shield.[8] Never heat a sealed vessel without a functioning pressure relief mechanism.
-
Thermal Hazard: Use appropriate thermal protection when handling the hot reactor and glassware.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 4. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
Application Notes: 4-Hydroxy-2,5-dimethylbenzoic acid as a Key Pharmaceutical Intermediate
Abstract
4-Hydroxy-2,5-dimethylbenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile intermediate in organic synthesis.[1] Its unique structure, featuring a reactive phenol, a carboxylic acid, and two methyl groups on the benzene ring, makes it a strategic building block in medicinal chemistry.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of this intermediate. We will explore its core properties, discuss its application in the synthesis of cardiovascular drug analogues, provide a detailed, field-tested protocol for a key synthetic transformation, and offer insights into the causality behind experimental choices.
Introduction and Strategic Importance
In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is critical for the efficiency, scalability, and economic viability of a drug manufacturing process. This compound emerges as a significant intermediate due to its trifunctional nature. The molecule possesses:
-
A Phenolic Hydroxyl Group: This group is a key site for etherification reactions, a common strategy for linking molecular fragments in drug design. Its acidity and nucleophilicity can be precisely controlled.
-
A Carboxylic Acid Group: This functional group allows for esterification, amidation, or reduction to an alcohol, providing a handle for diverse chemical modifications.[1]
-
A Substituted Aromatic Ring: The two methyl groups influence the electronic properties and steric environment of the ring, which can be crucial for tuning the pharmacological activity and metabolic stability of the final drug molecule.
This intermediate is particularly noted for its role in synthesizing analogues of drugs like Gemfibrozil, a well-known hypolipidemic agent used to treat high cholesterol and triglycerides.[2][3][4] The core structure of this compound provides the necessary phenolic component for building the aryloxy-aliphatic acid scaffold characteristic of fibrate drugs.[2][5]
Physicochemical Properties & Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is paramount for safe handling and successful reaction planning.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [][7] |
| Molecular Weight | 166.17 g/mol | [][8] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 213 - 217 °C (415 - 423 °F) | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO; less soluble in water. | [1][9] |
| CAS Number | 27021-04-1 | [][7][10] |
Safety Profile:
This compound is classified as an irritant. Researchers must adhere to standard laboratory safety protocols.
-
Hazards: Causes skin irritation, serious eye irritation/damage, and may cause respiratory irritation.[11]
-
Precautions: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention. If on skin, wash with plenty of soap and water.[11] If inhaled, move to fresh air.
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11]
Core Application: Synthesis of Fibrate-Type Aryl Ethers
A primary application of this compound is in the synthesis of compounds containing an aryloxyalkanoic acid moiety. This is exemplified by its potential use in creating analogues of Gemfibrozil. The key chemical transformation is a Williamson ether synthesis, where the phenoxide ion of this compound acts as a nucleophile to displace a leaving group on an alkyl halide.
Rationale for this Application: The causality behind using this specific intermediate lies in its structural similarity to the metabolic precursors of active pharmaceutical ingredients. For instance, the core (2,5-dimethylphenoxy) group is central to the structure of Gemfibrozil.[4] By starting with a molecule that already contains this substituted ring, the synthetic route is more convergent and efficient than building the ring from simpler precursors.
Detailed Protocol: Williamson Ether Synthesis for a Gemfibrozil Analogue Precursor
This protocol details the synthesis of Methyl 4-(3-methoxy-3-oxopropoxy)-2,5-dimethylbenzoate , a representative precursor that could be further elaborated into a fibrate-type drug.
Reaction Scheme:
Experimental Workflow Diagram
The following diagram outlines the logical flow from reaction setup to product characterization.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. Gemfibrozil metabolite inhibits in vitro low-density lipoprotein (LDL) oxidation and diminishes cytotoxicity induced by oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5654476A - Process for the preparation of gemfibrozil - Google Patents [patents.google.com]
- 7. Synthonix, Inc > 27021-04-1 | this compound [synthonix.com]
- 8. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-3,5-dimethylbenzoic acid, CasNo.4919-37-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 10. This compound | 27021-04-1 [chemicalbook.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: 4-Hydroxy-2,5-dimethylbenzoic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Benzoic Acids in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the quest for novel, effective, and environmentally benign active ingredients is paramount. Substituted benzoic acids represent a critical class of intermediates, providing a versatile scaffold for the synthesis of a wide array of pesticides, including herbicides and fungicides. Among these, 4-Hydroxy-2,5-dimethylbenzoic acid emerges as a key building block, particularly in the synthesis of a prominent class of herbicides known as benzoylpyrazoles. These herbicides are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's biosynthetic pathway for plastoquinones and tocopherols. Inhibition of HPPD leads to the characteristic bleaching of susceptible weeds, followed by necrosis and death, making it an effective mode of action for weed control in major crops.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of agrochemicals, with a focus on benzoylpyrazole herbicides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals in the agrochemical sector.
Chemical Profile of this compound
This compound is a polysubstituted aromatic carboxylic acid. Its chemical structure, featuring a hydroxyl group, a carboxyl group, and two methyl groups on the benzene ring, dictates its reactivity and utility as a synthetic intermediate.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| CAS Number | 27021-04-1 | [1] |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water. | [1] |
The presence of the carboxylic acid and phenolic hydroxyl groups allows for a range of chemical transformations, making it a versatile precursor for creating more complex molecules with desired biological activities.
Core Application: Synthesis of Benzoylpyrazole Herbicides
The primary application of this compound in agrochemical synthesis is as a precursor to the benzoyl moiety of benzoylpyrazole herbicides. The general structure of these herbicides consists of a substituted benzoyl group attached to the 4-position of a pyrazole ring.
Mechanism of Action of Benzoylpyrazole Herbicides
Benzoylpyrazole herbicides exert their phytotoxic effects by inhibiting the HPPD enzyme. This enzyme is crucial for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of plastoquinone and tocopherols. Plastoquinone is an essential cofactor in the carotenoid biosynthesis pathway. Without carotenoids, which protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed upon exposure to light, leading to the characteristic bleaching symptoms and eventual death of the weed.
Experimental Protocols: Synthesis of a Representative Benzoylpyrazole Herbicide
The following protocols detail a representative synthesis of a benzoylpyrazole herbicide starting from this compound. This synthesis is presented in two main stages:
-
Stage 1: Synthesis of the key intermediate, 1-Methyl-5-hydroxypyrazole.
-
Stage 2: Coupling of the pyrazole intermediate with the benzoyl moiety derived from this compound.
Stage 1: Synthesis of 1-Methyl-5-hydroxypyrazole
1-Methyl-5-hydroxypyrazole is a crucial building block for many benzoylpyrazole herbicides.[2] A common synthetic route involves the cyclization of a β-ketoester derivative with methylhydrazine.
Protocol 1: Synthesis of 1-Methyl-5-hydroxypyrazole
Objective: To synthesize 1-Methyl-5-hydroxypyrazole from ethyl acetoacetate and methylhydrazine.
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the resulting residue, add a solution of sodium hydroxide and heat to reflux for 2-3 hours to hydrolyze the ester.
-
Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to pH 2-3.
-
The product, 1-methyl-5-hydroxypyrazole, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
Stage 2: Synthesis of the Benzoylpyrazole Herbicide
This stage involves the formation of the final herbicidal molecule by coupling the synthesized 1-methyl-5-hydroxypyrazole with a reactive derivative of this compound. A common method is the acylation of the pyrazole with the corresponding benzoyl chloride.
Protocol 2: Preparation of 4-Hydroxy-2,5-dimethylbenzoyl Chloride
Objective: To convert this compound to its more reactive acid chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature. Alternatively, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 4-hydroxy-2,5-dimethylbenzoyl chloride can be used directly in the next step without further purification.
Protocol 3: Synthesis of 4-(4-Hydroxy-2,5-dimethylbenzoyl)-1-methyl-5-hydroxypyrazole
Objective: To synthesize the final benzoylpyrazole herbicide by coupling 4-hydroxy-2,5-dimethylbenzoyl chloride with 1-methyl-5-hydroxypyrazole.
Materials:
-
4-Hydroxy-2,5-dimethylbenzoyl chloride (from Protocol 2)
-
1-Methyl-5-hydroxypyrazole (from Protocol 1)
-
A suitable base (e.g., Triethylamine, Pyridine, or Potassium Carbonate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Dissolve 1-methyl-5-hydroxypyrazole (1.0 eq) and the base (2.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add a solution of 4-hydroxy-2,5-dimethylbenzoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled pyrazole solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the final benzoylpyrazole herbicide.
Expected Yield and Purity of the Final Product:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >99% |
Visualizing the Synthetic Workflow
To provide a clear overview of the synthesis process, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow for a representative benzoylpyrazole herbicide.
References
Application Notes & Protocols: Leveraging 4-Hydroxy-2,5-dimethylbenzoic Acid in the Synthesis of Advanced Dyes and High-Performance Polymers
Introduction: The Versatile Chemistry of 4-Hydroxy-2,5-dimethylbenzoic Acid
This compound is a unique aromatic compound that serves as a valuable building block in the synthesis of a diverse range of materials, including vibrant dyes and robust high-performance polymers.[1] Its structure, featuring a carboxylic acid group, a hydroxyl group, and two methyl substituents on the benzene ring, offers a rich platform for chemical modification and polymerization. The interplay of these functional groups dictates the reactivity and ultimate properties of the resulting materials, making it a molecule of significant interest to researchers in materials science, organic synthesis, and drug development.[1]
The hydroxyl and carboxylic acid moieties are key to its utility in both dye and polymer synthesis. The hydroxyl group activates the aromatic ring for electrophilic substitution, a critical step in the formation of azo dyes. In polymerization, both the hydroxyl and carboxylic acid groups participate in condensation reactions to form polyesters. The methyl groups, in turn, influence the solubility, thermal properties, and molecular packing of the final products. This guide provides detailed protocols and scientific insights into the synthesis of azo dyes and polyesters using this compound, tailored for researchers and scientists in relevant fields.
Part 1: Synthesis of Azo Dyes from this compound
Azo dyes represent the largest and most versatile class of synthetic organic colorants.[2] Their synthesis is a cornerstone of organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile.[2] this compound, with its activated phenolic ring, serves as an excellent coupling component.
Scientific Principles and Mechanistic Insights
The synthesis of an azo dye using this compound begins with the conversion of a primary aromatic amine (e.g., aniline or a substituted aniline) into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
The resulting diazonium salt is a weak electrophile that readily reacts with the electron-rich aromatic ring of this compound. The hydroxyl group of the benzoic acid derivative is a strong activating group, directing the electrophilic attack of the diazonium ion to the position ortho to it. The coupling reaction is typically carried out in a slightly alkaline solution to deprotonate the phenolic hydroxyl group, further enhancing its activating effect.
The general reaction scheme is as follows:
-
Diazotization: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O
-
Azo Coupling: Ar-N₂⁺Cl⁻ + C₉H₁₀O₃ → Ar-N=N-C₉H₈O₃ + HCl
The color of the resulting azo dye is determined by the extended π-conjugated system formed by the azo linkage (-N=N-) connecting the two aromatic rings. The specific substituents on both aromatic rings can modulate the electronic properties of this system, thereby tuning the color of the dye.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye from this compound and aniline.
Materials and Equipment:
-
Aniline
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 100 mL beaker, dissolve 0.01 mol of aniline in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.01 mol of NaNO₂ dropwise to the aniline solution, maintaining the temperature between 0-5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full diazotization.
-
-
Preparation of the Coupling Solution:
-
In a separate 250 mL beaker, dissolve 0.01 mol of this compound in 20 mL of a 10% aqueous NaOH solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.[2]
-
-
Isolation and Purification:
-
Acidify the reaction mixture with dilute HCl until the pH is acidic to litmus paper.
-
Filter the crude dye using a Büchner funnel and wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.[2]
-
Dry the purified crystals in a desiccator.
-
Data Presentation: Expected Yields and Characterization
| Parameter | Expected Value |
| Appearance | Colored solid (e.g., red, orange, or yellow) |
| Yield | 70-90% |
| Melting Point | Dependent on the specific aromatic amine used |
| Characterization | FT-IR, ¹H-NMR, and UV-Vis spectroscopy |
Key Spectroscopic Data to Expect:
-
FT-IR (cm⁻¹): Broad O-H stretch (phenolic and carboxylic), C=O stretch (carboxylic acid), N=N stretch (azo group), and aromatic C-H and C=C stretches.
-
¹H-NMR (δ ppm): Aromatic protons, methyl protons, and exchangeable protons for the -OH and -COOH groups.
-
UV-Vis (λ_max nm): Absorption maximum in the visible region, characteristic of the extended conjugated system.
Visualization of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye.
Part 2: Synthesis of Polyesters from this compound
4-Hydroxybenzoic acid and its derivatives are crucial monomers for the synthesis of high-performance aromatic polyesters, including thermotropic liquid crystal polymers (LCPs).[3] These materials exhibit exceptional thermal stability, chemical resistance, and mechanical properties. The presence of the methyl groups in this compound can disrupt the polymer chain packing, potentially improving solubility and processability compared to polyesters derived from unsubstituted 4-hydroxybenzoic acid.
Scientific Principles and Mechanistic Insights
The synthesis of polyesters from this compound is a polycondensation reaction. This process involves the repeated formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group of another, with the elimination of a small molecule, typically water or acetic acid.
Direct polycondensation of this compound requires high temperatures to drive off the water produced and achieve a high degree of polymerization. A more common and efficient approach is a two-step process:
-
Acetylation: The hydroxyl group is first acetylated using acetic anhydride to form 4-acetoxy-2,5-dimethylbenzoic acid. This increases the reactivity of the hydroxyl group for the subsequent polymerization.
-
Melt Polycondensation: The acetylated monomer is then heated under a vacuum or an inert atmosphere at high temperatures (often exceeding 250°C). During this step, acetic acid is eliminated, and the polyester is formed. This method is often referred to as acidolysis.
The degree of polymerization, and thus the molecular weight and properties of the final polymer, is highly dependent on the reaction conditions, including temperature, reaction time, and the efficiency of removing the condensation byproduct.
Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation
This protocol outlines the synthesis of a polyester from this compound via a "one-pot" acetylation and melt polycondensation procedure.
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Catalyst (e.g., sodium acetate or antimony trioxide)
-
High-temperature heating mantle with a temperature controller
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation apparatus with a collection flask (for acetic acid)
-
Vacuum pump
Procedure:
-
Acetylation:
-
Place 0.1 mol of this compound, a slight excess of acetic anhydride (e.g., 0.11 mol), and a catalytic amount of sodium acetate into the three-neck flask.
-
Assemble the apparatus with the mechanical stirrer, nitrogen inlet, and distillation setup.
-
Heat the mixture to 140-160°C under a slow stream of nitrogen with stirring.
-
Maintain this temperature for 1-2 hours to ensure complete acetylation of the hydroxyl group. Acetic acid will begin to distill off.
-
-
Melt Polycondensation:
-
Gradually increase the temperature of the reaction mixture to 250-280°C.
-
Continue to distill off the acetic acid produced during the polycondensation.
-
As the viscosity of the melt increases, you may need to increase the stirring speed.
-
Once the majority of the acetic acid has been removed, apply a vacuum to the system to facilitate the removal of the remaining byproduct and drive the polymerization to completion.
-
Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.
-
-
Isolation:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting solid polyester can be removed from the flask (this may require breaking the flask if the polymer is highly rigid).
-
The polymer can then be ground into a powder for further characterization and processing.
-
Data Presentation: Expected Polymer Properties
| Parameter | Expected Characteristics |
| Appearance | Off-white to light brown solid |
| Solubility | Potentially soluble in chlorinated solvents or other organic solvents |
| Thermal Properties | High glass transition temperature (Tg) and melting temperature (Tm) |
| Characterization | DSC, TGA, FT-IR, and NMR spectroscopy |
Key Characterization Data to Expect:
-
DSC/TGA: To determine the glass transition temperature, melting point, and thermal stability of the polymer.
-
FT-IR (cm⁻¹): Disappearance of the O-H stretch and the appearance of a strong C=O stretch (ester).
-
NMR: To confirm the polymer structure.
Visualization of the Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis.
Conclusion and Future Outlook
This compound is a highly adaptable monomer for the synthesis of both vibrant azo dyes and high-performance polyesters. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile chemical. The presence of the dimethyl substitution offers intriguing possibilities for fine-tuning the properties of the resulting materials, opening avenues for the development of novel dyes with unique shades and polymers with enhanced processability and specific thermal characteristics. Further research could explore the synthesis of a wider range of azo dyes by varying the aromatic amine and investigating the liquid crystalline properties of the polyesters derived from this monomer.
References
A Robust Reversed-Phase HPLC Method for the Quantification of 4-Hydroxy-2,5-dimethylbenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-2,5-dimethylbenzoic acid. As a key intermediate in organic synthesis and a compound of interest for its potential biological activities, its accurate quantification is crucial.[1] This guide provides a comprehensive protocol employing reversed-phase chromatography with UV detection, designed for researchers in pharmaceutical development, quality control, and chemical synthesis. The methodology is built on established principles of phenolic compound analysis, ensuring high specificity, accuracy, and precision.[2][3][4]
Introduction and Scientific Rationale
This compound is a phenolic carboxylic acid derivative.[1] Its structure, featuring a hydroxyl group and a carboxylic acid moiety on a substituted benzene ring, makes it a moderately polar analyte. The accurate determination of its purity and concentration in various matrices is essential for process optimization in drug development and for characterizing its properties in research settings.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[4][5] This application note employs a Reversed-Phase (RP-HPLC) strategy, which is the most common and effective mode for analyzing phenolic compounds.[4][5][6]
Causality of Method Selection: The selection of an RP-HPLC method is a deliberate choice grounded in the physicochemical properties of the analyte. This compound's moderate polarity allows for strong, predictable interactions with a non-polar C18 stationary phase. The use of a polar, acidified mobile phase ensures that the analyte is in its non-ionized form, leading to symmetrical peak shapes and reproducible retention times by mitigating unwanted ionic interactions with residual silanols on the column packing.[7][8]
Caption: Logical workflow for HPLC method development based on analyte properties.
Materials and Instrumentation
Reagents and Chemicals
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (85%, analytical grade) or Formic Acid (analytical grade)
Instrumentation
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler
-
Thermostatted Column Compartment
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography Data System (CDS) software for data acquisition and processing.
Chromatographic Conditions: A Self-Validating System
The parameters below are selected to provide a robust separation. The rationale behind each choice is explained to allow for logical troubleshooting and adaptation.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18 Reversed-Phase Column (e.g., Phenomenex Kinetex, Waters Sunfire)[5][9] | The C18 phase provides the necessary hydrophobicity to retain the moderately polar analyte. A high-quality, end-capped column is crucial to minimize peak tailing from silanol interactions.[7] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | This standard dimension offers a good balance between resolution, analysis time, and backpressure, suitable for most conventional HPLC systems.[9][10][11] Shorter columns (50-100 mm) with smaller particles (e.g., <3 µm) can be used for faster analysis on UHPLC systems. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) | Phosphoric acid adjusts the pH to ~2.5, well below the pKa of the analyte's carboxylic acid group. This ensures the analyte is in its neutral form, maximizing retention and preventing peak tailing.[8][9] For MS compatibility, 0.1% formic acid can be substituted.[12] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency. Methanol can be an alternative and may offer different selectivity.[8] |
| Elution Mode | Gradient | A gradient elution ensures that the analyte is eluted as a sharp, well-defined peak while also cleaning the column of any more strongly retained impurities in a reasonable timeframe. |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate. | This generic gradient is a robust starting point. It should be optimized based on the sample matrix to ensure adequate separation from any impurities or excipients. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column.[9][11] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[11] |
| Detection Wavelength | ~258 nm (or determine λmax via DAD scan) | Phenolic compounds exhibit strong UV absorbance. While methods for similar compounds use wavelengths like 230 nm or 254 nm, a DAD scan of the reference standard is highly recommended to identify the absorbance maximum (λmax) for optimal sensitivity.[9][13][14] |
| Injection Volume | 10 µL | This volume is a good starting point and can be adjusted based on analyte concentration and instrument sensitivity. |
Experimental Protocols
Protocol 1: Preparation of Solutions
1. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to one week.
2. Working Standard Solutions for Calibration:
-
Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase (pre-mixed at initial conditions, e.g., 95:5 Water:Acetonitrile with acid).
-
A suggested concentration range is 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh the sample material expected to contain the analyte.
-
Dissolve and dilute the sample in a suitable solvent (methanol or the initial mobile phase) to achieve a theoretical concentration within the calibration range.
-
Crucial Step: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE, Nylon) into an HPLC vial. This prevents particulate matter from damaging the injector or blocking the column.
Protocol 2: HPLC Analysis Workflow
Caption: Step-by-step experimental workflow for HPLC analysis.
Data Analysis and Method Performance
System Suitability
Before analyzing samples, the system's performance must be verified. This is achieved by injecting a mid-range standard solution five or six times and evaluating the following parameters. This ensures the system is fit for purpose on the day of analysis.
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range indicate peak tailing or fronting, which can affect integration accuracy. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. Higher numbers indicate sharper peaks. |
| Repeatability (%RSD) | ≤ 2.0% | The Relative Standard Deviation of peak areas from replicate injections demonstrates the precision of the instrument.[9][13] |
Method Validation
For use in regulated environments, the method must be fully validated according to ICH Q2(R1) guidelines. This establishes the trustworthiness and reliability of the analytical procedure.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to detect the analyte in the presence of impurities, degradants, or matrix components. | Peak purity analysis using a DAD; no interfering peaks at the analyte's retention time in blanks. |
| Linearity | The method's ability to produce results proportional to analyte concentration over a given range. | Correlation coefficient (r²) ≥ 0.999.[13] |
| Accuracy (Recovery) | The closeness of test results to the true value, assessed by spiking a blank matrix with known analyte amounts. | Recovery typically between 98.0% and 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval (%RSD of multiple preparations). | RSD ≤ 2.0%.[9][13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio ≥ 3. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | System suitability parameters remain within acceptable limits.[11] |
Conclusion
This application note provides a detailed, scientifically-grounded HPLC method for the analysis of this compound. By explaining the causality behind the selection of columns, mobile phases, and other parameters, this guide empowers researchers to not only replicate the method but also to logically adapt it to their specific needs. The inclusion of protocols for system suitability and a framework for method validation ensures that the results generated are both accurate and trustworthy, meeting the high standards required in scientific research and drug development.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 4. redalyc.org [redalyc.org]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. longdom.org [longdom.org]
- 10. labtech.tn [labtech.tn]
- 11. longdom.org [longdom.org]
- 12. 4-Hydroxy-3,5-dimethylbenzoic acid | SIELC Technologies [sielc.com]
- 13. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Investigation of 4-Hydroxy-2,5-dimethylbenzoic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of 4-Hydroxy-2,5-dimethylbenzoic acid as a potential enzyme inhibitor. While this compound is recognized for its role as a versatile chemical intermediate, its full biological activity profile, particularly in the realm of enzyme inhibition, remains an area of active exploration.[1] This guide synthesizes the available information on structurally related benzoic acid derivatives to propose potential enzyme targets and provides detailed, field-proven protocols for the systematic evaluation of its inhibitory effects. The methodologies outlined herein are designed to be self-validating, enabling researchers to generate robust and reliable data on the potency, mechanism of action, and cellular effects of this compound.
Introduction: The Therapeutic Potential of Benzoic Acid Scaffolds
Benzoic acid and its derivatives are a well-established class of compounds with diverse biological activities, serving as foundational scaffolds in medicinal chemistry.[2] The therapeutic efficacy of these molecules is often attributed to their ability to interact with and modulate the function of key enzymes in various physiological and pathological pathways. The specific substitutions on the phenyl ring play a crucial role in determining the target specificity and potency of these compounds. This compound, a member of this family, possesses a unique substitution pattern that suggests its potential as a modulator of enzyme activity.[1] Its hydroxyl and carboxylic acid moieties can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the methyl groups can contribute to hydrophobic interactions, potentially leading to potent and selective inhibition.[1]
Postulated Enzyme Targets for this compound
Based on structure-activity relationships of similar benzoic acid derivatives, several enzyme families are proposed as potential targets for this compound.
-
Tyrosinase: This copper-containing enzyme is a key regulator of melanin biosynthesis, and its inhibition is a major strategy in the development of agents for hyperpigmentation disorders.[3][4][5] Hydroxybenzoic acid derivatives have been shown to be effective tyrosinase inhibitors.[3] The phenolic hydroxyl group of these compounds can chelate the copper ions in the active site of tyrosinase, leading to inhibition.
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[6][7] Their overexpression is implicated in various diseases, including cancer and arthritis. The carboxylic acid group of benzoic acid derivatives can act as a zinc-binding group, a common feature of many MMP inhibitors.[7][8]
-
Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).[9][10][11][12] Many NSAIDs are acidic molecules, and the carboxylic acid moiety is often crucial for their inhibitory activity.
Experimental Workflows and Protocols
This section provides detailed protocols for the systematic investigation of this compound as an enzyme inhibitor.
General Workflow for Enzyme Inhibition Studies
The following workflow provides a logical progression for characterizing a potential enzyme inhibitor.
Caption: General workflow for enzyme inhibitor characterization.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
This protocol describes a generalized method to determine the concentration of this compound required to inhibit 50% of the activity of a target enzyme, using a 96-well plate format.
Materials:
-
Target enzyme (e.g., Mushroom Tyrosinase, Human Recombinant MMP, or COX)
-
Enzyme-specific substrate (e.g., L-DOPA for tyrosinase, a fluorogenic peptide for MMPs, arachidonic acid for COX)
-
This compound (stock solution in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate (UV-transparent for some assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in the assay buffer to achieve a range of final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed volume of the enzyme solution.
-
Varying concentrations of the this compound solution.
-
A control well containing the enzyme and buffer with the same concentration of DMSO but no inhibitor.
-
A blank well containing buffer and substrate but no enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitor for 15 minutes at the optimal temperature for the enzyme to allow for binding.
-
-
Initiate and Monitor the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The reaction should be monitored within its linear range.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the progress curves.
-
Subtract the rate of the blank well from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression software.
-
Protocol 2: Determination of the Mechanism of Inhibition and Inhibition Constant (Ki)
This protocol is designed to elucidate the mechanism by which this compound inhibits the target enzyme and to determine its inhibition constant (Ki).
Materials:
-
Same as in Protocol 1.
Procedure:
-
Assay Setup:
-
For each concentration of this compound (including a zero-inhibitor control), perform a set of reactions with varying substrate concentrations.
-
Follow the assay setup and reaction monitoring steps as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial velocity (v) for each combination of substrate and inhibitor concentration.
-
Generate a Michaelis-Menten plot (v vs. [Substrate]) for each inhibitor concentration.
-
To determine the mechanism of inhibition, create a Lineweaver-Burk plot (1/v vs. 1/[Substrate]).
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Mixed inhibition: Lines will intersect in the second or third quadrant.
-
-
The Ki can be calculated from the Lineweaver-Burk plot or by non-linear regression fitting of the Michaelis-Menten data to the appropriate inhibition model equation.
-
Caption: Simplified model of enzyme-inhibitor interactions.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC50 Values for this compound against a Panel of Enzymes
| Target Enzyme | Substrate | Substrate Concentration (µM) | Assay Buffer pH | Temperature (°C) | Hypothetical IC50 (µM) |
| Tyrosinase | L-DOPA | 1000 | 6.8 | 37 | 25.5 |
| MMP-2 | Fluorogenic Peptide | 10 | 7.5 | 37 | 78.2 |
| COX-2 | Arachidonic Acid | 5 | 8.0 | 37 | 15.3 |
Table 2: Hypothetical Kinetic Parameters for the Inhibition of Tyrosinase by this compound
| Inhibitor Concentration (µM) | Apparent Km (mM) | Apparent Vmax (µmol/min) |
| 0 | 0.5 | 100 |
| 10 | 1.0 | 100 |
| 25 | 1.8 | 100 |
| 50 | 3.5 | 100 |
| Ki (µM) | Mechanism | |
| 15.8 | Competitive |
Concluding Remarks
The protocols and workflows detailed in this application note provide a robust framework for the systematic investigation of this compound as a potential enzyme inhibitor. By following these methodologies, researchers can generate high-quality, reproducible data to elucidate its inhibitory profile, mechanism of action, and potential therapeutic applications. The exploration of this and other benzoic acid derivatives will continue to be a fruitful area of research in the quest for novel and effective enzyme inhibitors for a range of diseases.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 3. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New cyclooxygenase-2/5-lipoxygenase inhibitors. 1. 7-tert-buty1-2,3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: discovery and variation of the 5-keto substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New cyclooxygenase-2/5-lipoxygenase inhibitors. 3. 7-tert-butyl-2, 3-dihydro-3,3-dimethylbenzofuran derivatives as gastrointestinal safe antiinflammatory and analgesic agents: variations at the 5 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Hydroxy-2,5-dimethylbenzoic Acid as a Versatile Precursor for Novel Compound Synthesis
Introduction: The Strategic Value of 4-Hydroxy-2,5-dimethylbenzoic Acid
This compound is a multifunctional aromatic compound poised as a highly valuable starting material in modern synthetic chemistry. Its structure, featuring a benzene ring substituted with hydroxyl, carboxylic acid, and two methyl groups, offers a unique combination of reactivity and steric influence.[1] This strategic arrangement of functional groups allows for selective chemical modifications at three distinct sites: the carboxylic acid, the phenolic hydroxyl group, and the electron-rich aromatic ring.
The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group on the same scaffold makes it an ideal precursor for building a diverse library of novel compounds.[1] These derivatives are of significant interest in medicinal chemistry and drug development, where they have been explored for applications such as enzyme inhibition and as potential antimicrobial and antioxidant agents.[1] The methyl groups provide steric hindrance and electronic effects that can be exploited to fine-tune the physicochemical properties and biological activity of the resulting molecules.
This guide provides an in-depth exploration of the synthetic potential of this compound. It details robust protocols for key chemical transformations and explains the underlying principles that govern these reactions, empowering researchers to confidently utilize this versatile building block in their discovery programs.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties is fundamental to safe handling and successful experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 27021-04-1 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO); less soluble in water. | [1] |
Safety & Handling Protocol
This compound and its related derivatives require careful handling in a well-ventilated laboratory setting. Adherence to the following safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[3]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[3] Avoid creating dust. Use only in a well-ventilated area or under a chemical fume hood.[3] Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[3][4]
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
Ingestion: If swallowed, rinse the mouth and call a POISON CENTER or doctor if you feel unwell.[3][4]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[3] Incompatible materials include strong oxidizing agents.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Core Synthetic Pathways
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The following diagram illustrates the primary pathways for derivatization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid. We will address common challenges, with a focus on identifying and mitigating byproduct formation to enhance yield and purity.
Overview of Common Synthetic Pathways
The synthesis of this compound is primarily achieved through two major routes: the carboxylation of 2,5-dimethylphenol and the oxidation of p-xylene derivatives. The choice of pathway often dictates the potential impurity profile.
The Kolbe-Schmitt reaction, a well-established carboxylation method, involves the reaction of a phenoxide with carbon dioxide under heat and pressure.[1] While effective, this reaction's regioselectivity can be a significant challenge, leading to isomeric byproducts.[2] Alternatively, multi-step oxidation pathways starting from precursors like 2,5-dimethylbenzaldehyde offer a different approach but come with their own set of potential side-reactions, including incomplete or over-oxidation.[3]
Caption: Primary synthetic routes to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis, providing explanations and actionable solutions.
Q1: My HPLC analysis shows a significant isomeric impurity after performing a Kolbe-Schmitt reaction. What is it, and how can I improve the regioselectivity?
A1: Cause & Identification
The most common isomeric byproduct in the Kolbe-Schmitt synthesis of this compound is the ortho-carboxylated product, 2-Hydroxy-3,6-dimethylbenzoic acid . The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide.[4][5] The regioselectivity (i.e., whether carboxylation occurs at the ortho or para position relative to the hydroxyl group) is highly dependent on the counter-ion of the phenoxide.
-
Sodium Phenoxide : Tends to form a complex with CO2 that favors electrophilic attack at the ortho position.
-
Potassium Phenoxide : Is less likely to form a tight complex, allowing for carboxylation at the more thermodynamically stable para position, especially at higher temperatures.[1]
Troubleshooting & Mitigation
To favor the desired para-carboxylation, consider the following adjustments:
-
Choice of Base : Use potassium hydroxide (KOH) instead of sodium hydroxide (NaOH) to generate the potassium phenoxide in situ.[1] This is the most critical factor for directing para-substitution.
-
Reaction Temperature : Higher temperatures (e.g., >150 °C) generally favor the formation of the para-isomer, which is the more thermodynamically stable product.[2] Conversely, lower temperatures may increase the yield of the ortho-isomer.
-
Pressure : Ensure adequate CO2 pressure (typically 100 atm or higher) is maintained throughout the reaction to drive the carboxylation forward.
Q2: My reaction yield is low, with a large amount of unreacted 2,5-dimethylphenol recovered. What are the likely causes?
A2: Cause & Identification
Low conversion of the starting 2,5-dimethylphenol points to suboptimal reaction conditions. This can be caused by several factors:
-
Insufficient Base : Incomplete deprotonation of the phenol to the more reactive phenoxide ion will halt the reaction.[6] The phenoxide is significantly more nucleophilic and reactive toward the weak electrophile CO2 than the neutral phenol.[4]
-
Presence of Water : The Kolbe-Schmitt reaction is sensitive to moisture. Water can protonate the highly basic phenoxide, converting it back to the less reactive phenol.
-
Inefficient Mixing/Mass Transfer : In a solid-gas phase reaction, poor mixing can limit the access of CO2 to the solid phenoxide salt, leading to an incomplete reaction.
Troubleshooting & Mitigation
-
Ensure Anhydrous Conditions : Thoroughly dry all glassware and reagents. Use a high-purity, dry grade of 2,5-dimethylphenol and KOH/NaOH.
-
Stoichiometry : Use at least a stoichiometric equivalent of the base, and often a slight excess (e.g., 1.05-1.1 equivalents) is beneficial to ensure complete phenoxide formation.
-
Reaction Setup : For laboratory-scale synthesis, using a high-pressure autoclave with efficient mechanical stirring is crucial. For larger scales, specialized reactors that ensure good solid-gas contact are necessary.
-
Solvent Choice (Homogeneous Reaction) : A modification of the classic solid-phase reaction involves using a high-boiling aprotic polar solvent like DMSO or DMF. This can facilitate the reaction under milder conditions (e.g., lower pressure) and improve conversion rates.[7]
Q3: I am using an oxidation route from 2,5-dimethylbenzaldehyde and my final product is contaminated with several byproducts. What could they be?
A3: Cause & Identification
Catalytic oxidation pathways are complex and can generate a variety of byproducts if not carefully controlled.[3]
-
Unreacted Starting Material : 2,5-dimethylbenzaldehyde.
-
Intermediate Product : 2,5-dimethylbenzoic acid from the incomplete hydroxylation step.
-
Over-oxidation Products : Further oxidation of the aromatic ring can lead to the formation of quinones or other degradation products, especially under harsh conditions (high temperature or excess oxidant).
-
Decarboxylation Products : At high temperatures, the desired product can potentially decarboxylate to form 2,5-dimethylphenol.[3]
Troubleshooting & Mitigation
-
Control Reaction Temperature : Overheating is a primary cause of byproduct formation. Maintain the temperature within the recommended range for the specific catalytic system being used.[3]
-
Optimize Oxidant/Catalyst Loading : Carefully control the stoichiometry of the oxidizing agent (e.g., H2O2, compressed air) and the concentration of the catalyst. Too much oxidant can lead to over-oxidation.[3]
-
Monitor Reaction Progress : Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material and the formation of the product and intermediates. Stop the reaction once the optimal conversion is achieved to prevent subsequent degradation.
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of synthesized this compound and detecting common byproducts.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Water/Acetonitrile
-
Reference standards for this compound and potential impurities (e.g., 2,5-dimethylphenol).
2. Procedure:
-
Standard Preparation : Prepare a 1 mg/mL stock solution of the this compound reference standard in the diluent. Prepare a working standard of ~50 µg/mL by diluting the stock.
-
Sample Preparation : Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of ~50 µg/mL.
-
HPLC Conditions (Example):
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Detection Wavelength : 254 nm
-
Gradient : Start with 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Analysis : Inject the standard and sample solutions. Compare the retention times of peaks in the sample chromatogram to the standards to identify the main product and impurities.[8][9] The relative peak area can be used to estimate the purity.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing many of the common byproducts.[10]
1. Materials:
-
Crude this compound
-
A suitable solvent system (e.g., aqueous ethanol, toluene)
-
Erlenmeyer flask, heating mantle, filtration apparatus
2. Procedure:
-
Solvent Selection : Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities should ideally be either highly soluble or insoluble at all temperatures.
-
Dissolution : Place the crude product in a flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization : Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[11]
-
Drying : Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
-
Purity Check : Analyze the purified product by HPLC and melting point to confirm the removal of impurities.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common impurities.
Data Summary
The following table summarizes the key reaction parameters in the Kolbe-Schmitt synthesis and their influence on the formation of the desired para-isomer versus the ortho-isomer byproduct.
| Parameter | Condition Favoring 4-Hydroxy- (para) Product | Condition Favoring 2-Hydroxy- (ortho) Byproduct | Rationale |
| Alkali Metal Cation | Potassium (K+) | Sodium (Na+) | K+ forms a looser ion pair, allowing carboxylation at the thermodynamically favored para position.[1] |
| Temperature | Higher (>150 °C) | Lower (<125 °C) | The para-isomer is the more thermodynamically stable product, favored at higher temperatures.[2] |
| Reaction Phase | Gas-Solid or Homogeneous (in aprotic solvent) | Gas-Solid | Homogeneous conditions in solvents like DMSO can improve selectivity and yield under milder conditions. |
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 7. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis and yield optimization of 4-Hydroxy-2,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and maximize your yield and purity.
Troubleshooting Guide: The Kolbe-Schmitt Carboxylation of 2,5-Dimethylphenol
The most common and direct route to this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide.[1] This section addresses the most frequent issues encountered during this procedure.
Question: My overall yield of this compound is very low (<40%). What are the most likely causes?
Answer: Low yield in a Kolbe-Schmitt reaction is a common problem that can typically be traced back to one of three critical areas: starting material preparation, reaction conditions, or workup procedure.
-
Incomplete Formation or Moisture in the Phenoxide Salt: The reaction's success is critically dependent on the anhydrous potassium salt of 2,5-dimethylphenol. Water in the reaction mixture will consume the phenoxide and react with CO₂, preventing carboxylation.
-
Causality: Potassium phenoxide is a strong base and highly hygroscopic. Any residual water from the initial acid-base reaction or atmospheric moisture will protonate the phenoxide back to the unreactive phenol.
-
Solution: Ensure the potassium 2,5-dimethylphenoxide is rigorously dried in situ before introducing CO₂. This is typically achieved by azeotropic distillation with a solvent like toluene or by heating the salt under a high vacuum.
-
-
Suboptimal Reaction Temperature: Temperature is the primary determinant of isomeric selectivity and reaction rate.
-
Causality: At lower temperatures (around 120-150°C), the reaction kinetically favors the formation of the ortho isomer (3-Hydroxy-2,5-dimethylbenzoic acid). Higher temperatures (typically >180°C) are required to promote the rearrangement of the initially formed complex to the thermodynamically more stable para product, which is your target molecule.[2]
-
Solution: For optimal para-selectivity, run the reaction at a higher temperature, generally in the range of 180-220°C.
-
-
Insufficient CO₂ Pressure: The carboxylation is a gas-solid or gas-liquid reaction, and the concentration of CO₂ available to the phenoxide is a function of pressure.
-
Causality: According to Le Chatelier's principle, high pressure is required to drive the equilibrium towards the carboxylated product. Insufficient pressure results in a low concentration of dissolved CO₂ and, consequently, a slow or incomplete reaction.
-
Solution: Use a high-pressure autoclave and ensure a sustained CO₂ pressure of at least 5-10 atm (75-150 psi), although pressures up to 100 atm have been reported for classic Kolbe-Schmitt reactions.[1]
-
Question: I am getting a significant amount of the ortho-carboxylation byproduct (3-Hydroxy-2,5-dimethylbenzoic acid). How can I improve selectivity for the desired 4-hydroxy isomer?
Answer: Achieving high para-selectivity is the key challenge in this synthesis. The choice of cation and reaction temperature are the most powerful levers you can pull.
-
Use Potassium Hydroxide (KOH): The choice of the alkali metal is paramount. Using sodium hydroxide will strongly favor the formation of the ortho isomer.
-
Causality: The sodium cation forms a stable six-membered chelate with the phenoxide oxygen and the incoming CO₂, directing the carboxylation to the ortho position. The larger, less-coordinating potassium cation does not form this stable chelate as readily, allowing the reaction to proceed under thermodynamic control at higher temperatures to yield the para product.[2][3]
-
-
Increase Reaction Temperature: As mentioned previously, higher temperatures favor the thermodynamically stable para isomer. If you are using potassium phenoxide and still observing significant ortho product, a modest increase in temperature (e.g., from 180°C to 200°C) can significantly shift the isomer ratio.
The interplay between these factors is summarized in the table below.
| Parameter | Condition for ortho-Selectivity | Condition for para-Selectivity | Rationale |
| Alkali Cation | Sodium (Na⁺) | Potassium (K⁺) | Na⁺ forms a stable chelate, favoring kinetic ortho attack. K⁺ is larger and less coordinating, favoring thermodynamic para product.[2] |
| Temperature | Lower (~125-150°C) | Higher (>180°C) | Higher temperatures overcome the activation barrier for rearrangement to the more stable para isomer. |
Question: The reaction seems to stall, and I recover a large amount of unreacted 2,5-dimethylphenol. What should I check?
Answer: This issue points to a problem with one of the core reactants or the fundamental reaction environment.
-
Poor Quality of CO₂: Ensure you are using high-purity, dry carbon dioxide. The presence of inert gases (like air) in the headspace will reduce the partial pressure of CO₂, and moisture will quench the reaction.
-
Inefficient Mixing: In a gas-solid reaction, the surface area of the phenoxide powder is critical. If the powder is clumped or not agitated effectively, only the surface will react.
-
Solution: Ensure your phenoxide salt is a fine, free-flowing powder. Use a reactor with efficient mechanical stirring (not just a magnetic stir bar) to ensure continuous exposure of fresh phenoxide to the CO₂ atmosphere.
-
-
Use of an Aprotic Polar Solvent: Performing the reaction in a high-boiling aprotic polar solvent like dimethyl sulfoxide (DMSO) can convert the process from a heterogeneous to a homogeneous reaction.[4]
Workflow & Mechanism Diagrams
A clear understanding of the reaction pathway and a logical troubleshooting sequence are essential for success.
Caption: Reaction mechanism for the Kolbe-Schmitt synthesis.
Caption: Troubleshooting workflow for yield optimization.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthesis routes if the Kolbe-Schmitt reaction is not feasible in my lab? A1: Yes, several other routes exist, though they may involve more steps. A common alternative is the carboxylation of an organometallic intermediate. This involves converting a halogenated precursor (e.g., 4-bromo-2,5-dimethylphenol) into a Grignard or organolithium reagent, which is then quenched with solid CO₂ (dry ice).[5] Another approach is the selective demethylation of a 4-methoxy precursor using reagents like boron tribromide (BBr₃).[6]
Q2: What is the best way to purify the final product? A2: Purification is typically straightforward. After the reaction, the solid mass is dissolved in water. Unreacted, non-polar starting material (2,5-dimethylphenol) can be removed by extraction with a non-polar solvent like diethyl ether or toluene under basic conditions. The aqueous layer is then carefully acidified (e.g., with HCl) to a pH of ~2-3, which will precipitate the carboxylic acid product. The crude solid can then be collected by filtration and recrystallized from an appropriate solvent, such as aqueous ethanol or toluene, to achieve high purity.
Q3: What are the primary safety concerns for this reaction? A3: The primary hazards are working with high pressure, high temperatures, and caustic materials.
-
High Pressure: Always use a properly rated and maintained autoclave. Never exceed the maximum pressure rating of the vessel.
-
Caustic Base: Potassium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Phenolic Compounds: 2,5-dimethylphenol is toxic and can cause skin burns. Handle it in a well-ventilated fume hood.
Optimized Experimental Protocol
This protocol is designed to maximize the yield and selectivity for this compound.
Step 1: Preparation of Anhydrous Potassium 2,5-Dimethylphenoxide
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and a Dean-Stark apparatus, add 2,5-dimethylphenol (1.0 eq) and toluene (approx. 5-10 mL per gram of phenol).
-
Begin stirring and add powdered potassium hydroxide (1.05 eq) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-4 hours).
-
Once water evolution ceases, distill off the toluene under atmospheric pressure, then apply a high vacuum while heating to remove all residual solvent, yielding a fine, dry powder of the potassium salt.
Step 2: High-Pressure Carboxylation
-
Carefully transfer the anhydrous potassium 2,5-dimethylphenoxide powder to a high-pressure autoclave.
-
Seal the autoclave, purge with nitrogen, and then pressurize with dry carbon dioxide to ~10 atm (150 psi).
-
Begin stirring and heat the reactor to 200°C. The pressure will increase as the temperature rises. Maintain the CO₂ pressure throughout the reaction.
-
Hold the reaction at 200°C with vigorous stirring for 6-8 hours.
Step 3: Workup and Purification
-
Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.
-
Dissolve the solid product in deionized water.
-
Transfer the aqueous solution to a separatory funnel and wash with toluene (2x) to remove any unreacted 2,5-dimethylphenol.
-
Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~2. A white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the crude product in a vacuum oven. For higher purity, recrystallize from aqueous ethanol.
References
Technical Support Center: Purification of 4-Hydroxy-2,5-dimethylbenzoic Acid
Welcome to the technical support center for the purification of 4-Hydroxy-2,5-dimethylbenzoic acid (HDMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound. Our focus is on providing practical, in-depth solutions grounded in chemical principles to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound (HDMBA) is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential biologically active molecule.[1] The primary challenges in its purification stem from the impurities generated during its synthesis. Common synthetic routes, such as the hydroxylation of 2,5-dimethylbenzoic acid or the catalytic oxidation of 2,5-dimethylbenzaldehyde, can introduce a variety of impurities.[1] These include unreacted starting materials, byproducts like toluene and 2,5-dimethylphenol, and structurally similar isomers that can be particularly difficult to separate.[1]
This guide provides a structured approach to troubleshooting these purification challenges through a series of frequently asked questions (FAQs) and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude HDMBA is a brownish, sticky solid. What are the likely impurities and how can I get a clean, white crystalline product?
Answer: A brownish and sticky appearance typically indicates the presence of residual starting materials, byproducts from the synthesis, and potentially some polymeric material. Common culprits include unreacted 2,5-dimethylphenol or 2,5-dimethylbenzoic acid, and byproducts from oxidation reactions.
Troubleshooting Workflow:
References
Technical Support Center: Recrystallization of 4-Hydroxy-2,5-dimethylbenzoic Acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the purification of 4-Hydroxy-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.
Section 1: Core Compound Properties & Solvent Selection
Understanding the physicochemical properties of this compound is the foundation for developing a robust purification strategy. Its structure, featuring both a polar carboxylic acid and a phenolic hydroxyl group, dictates its solubility behavior.
| Property | Value | Source |
| CAS Number | 27021-04-1 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | White to cream or pale brown crystalline powder | [2] |
| Melting Point | ~221-227 °C (based on 3,5-dimethyl isomer) | [2] |
Solvent Selection Rationale
The ideal recrystallization solvent should dissolve the solute completely when hot but poorly when cold.[3][4] For this compound, its ability to act as both a hydrogen bond donor and acceptor makes it soluble in polar protic solvents. The principle of "like dissolves like" is a crucial starting point.[3]
| Solvent | Boiling Point (°C) | Rationale & Suitability |
| Water | 100 | Excellent choice. The compound's polarity suggests significant solubility in hot water but much lower solubility in cold water, a key characteristic for effective recrystallization.[5][6] It is also inexpensive, non-toxic, and non-flammable. |
| Ethanol | 78 | Good "soluble" solvent. Likely dissolves the compound well at room temperature, making it less suitable for single-solvent recrystallization.[7] However, it is an excellent candidate for a two-solvent system, typically paired with water as the "anti-solvent." |
| Methanol | 65 | Similar to ethanol. Its high polarity will likely lead to good solubility even at lower temperatures. It can be used in a two-solvent system with water or a non-polar anti-solvent like hexanes.[8] |
| Ethyl Acetate | 77 | Moderate choice. As an ester, it can interact with the solute. Its suitability should be tested experimentally. It could be useful if impurities are highly polar or non-polar. |
| Toluene | 111 | Poor choice for primary recrystallization. The high boiling point can be difficult to work with and increases the risk of the compound "oiling out" if its melting point is depressed by impurities.[7] |
| Hexanes / Heptane | 69 / 98 | Unsuitable as a primary solvent. The compound's polarity makes it virtually insoluble in non-polar alkanes.[8] However, they are excellent choices as an "anti-solvent" in a two-solvent system if the primary solvent is very polar (e.g., acetone). |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent for recrystallizing this compound? For most applications, water is the recommended starting solvent. Benzoic acid and its derivatives typically show a large solubility differential in hot versus cold water, which is the ideal characteristic for a recrystallization solvent.[5][6] If the compound proves too soluble in boiling water for a good yield, a two-solvent system such as ethanol/water or methanol/water would be the next logical choice.
Q2: My compound won't fully dissolve, even after adding a large volume of boiling solvent. What should I do? This situation typically points to one of two possibilities:
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If you observe particulate matter that does not dissolve while the bulk of the solid has, you should perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[9][10]
-
Incorrect Solvent Choice: While unlikely for this compound in water, it's possible the solvent is simply not powerful enough. However, adding excessive solvent is a common mistake that will drastically reduce your yield.[11] Before adding more, ensure the solution is at a rolling boil. If it still doesn't dissolve, you may need to switch to a more polar solvent system.
Q3: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it? "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[12][13]
-
Causality: This is often caused by the presence of significant impurities, which can depress the melting point of the mixture below the temperature of saturation. It can also happen if the solution cools too rapidly or if the solvent's boiling point is higher than the compound's melting point.[13]
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of extra solvent (10-20%) to decrease the saturation temperature.[12] Allow the flask to cool very slowly to encourage crystal nucleation. You can insulate the flask with glass wool or place it in a beaker of hot water to slow the cooling rate.[9]
Q4: No crystals are forming after the solution has cooled to room temperature. What are the next steps? This indicates a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[11] You can induce crystallization using several methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a nucleation site for crystal growth to begin.[11][14]
-
Seeding: Add a tiny "seed" crystal of the crude or pure compound to the solution. This provides a template for other molecules to deposit onto, initiating crystallization.[11]
-
Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility.[9]
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-establish a saturated solution, then attempt to cool and crystallize again.[14]
Q5: What are the likely impurities in my sample, and will recrystallization effectively remove them? The impurities will depend on the synthetic route. Common methods involve the oxidation of 2,5-dimethylbenzaldehyde or hydroxylation of 2,5-dimethylbenzoic acid.[1]
-
Likely Impurities:
-
Unreacted starting materials (e.g., 2,5-dimethylbenzoic acid).
-
Byproducts of incomplete oxidation (e.g., aldehydes).[15]
-
Regioisomers from non-selective reactions.
-
-
Effectiveness of Recrystallization: Recrystallization is highly effective at removing impurities that have different solubility profiles from the target compound. For instance, the starting material 2,5-dimethylbenzoic acid has a much lower melting point (~132 °C) and different polarity, suggesting it can be efficiently removed.[16] Impurities that are either much more soluble or much less soluble than this compound in the chosen solvent will be separated.
Section 3: Detailed Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during the recrystallization process.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Section 4: Experimental Protocols
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization from Water
This protocol is the recommended starting point for purifying this compound.
-
Dissolution:
-
Place your crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and approximately 20 mL of deionized water.
-
Place the flask on a stirring hotplate and heat to a boil with gentle stirring.
-
Once boiling, add more hot deionized water dropwise from a pipette until all the solid just dissolves. Avoid adding an excess of water, as this will reduce the final yield.[6][11]
-
-
Hot Filtration (if necessary):
-
If you observe any insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.
-
Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.
-
Carefully and quickly pour the hot solution through the filter paper. This step removes insoluble impurities.[10]
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[12][14]
-
Once the flask has reached room temperature, you can place it in an ice-water bath for 15-20 minutes to maximize crystal recovery.[9]
-
-
Crystal Collection & Washing:
-
Set up a Büchner funnel for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.
-
Pour the cold slurry of crystals into the funnel with the vacuum applied.
-
Wash the crystals with a minimal amount (2-3 small portions) of ice-cold deionized water to rinse away any soluble impurities remaining in the mother liquor.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.
-
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
Use this method if the compound is too soluble in a single hot solvent for good recovery.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Heat the flask on a hotplate and add the "soluble" solvent (ethanol) dropwise, just until the solid fully dissolves. You are aiming for the minimum amount of hot solvent.[14]
-
-
Induce Saturation:
-
While the solution is still hot, add the "anti-solvent" (water) dropwise.
-
Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[13]
-
-
Clarify Solution:
-
Add a few more drops of the hot "soluble" solvent (ethanol) until the solution becomes clear again.[13]
-
-
Crystallization, Collection, and Drying:
-
Follow steps 3 through 5 from the Single-Solvent Protocol above, using an ice-cold mixture of ethanol/water (in the same approximate ratio) for the final wash.
-
Section 5: References
-
Cayman Chemical. (2022). 4-Hydroxybenzoic Acid Product Information. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 4-Hydroxy-3,5-dimethylbenzoic acid, 98%. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from --INVALID-LINK--
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3,5-dimethyl- (CAS 4919-37-3). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Dealing with impurities in 4-Hydroxy-3-methoxy-5-nitrobenzoic acid samples. Retrieved from --INVALID-LINK--
-
Important Chemistry Tips. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved from --INVALID-LINK--
-
Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. --INVALID-LINK--
-
ResearchGate. (2014). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from --INVALID-LINK--
-
EvitaChem. (n.d.). Buy this compound (EVT-398254). Retrieved from --INVALID-LINK--
-
Millersville University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--
-
Barnard College, Columbia University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Hydroxybenzoic acid for synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. --INVALID-LINK--
-
Stenutz. (n.d.). 2,5-dimethylbenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2009). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Solubility profile of 4-Hydroxybenzamide in different solvents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). The solubility of benzoic acid in seven solvents. Retrieved from --INVALID-LINK--
-
Pdst Chemistry. (2017, March 1). 27A. Recrystallisation [Video]. YouTube. --INVALID-LINK--
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Home Page [chem.ualberta.ca]
- 15. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 16. 2,5-dimethylbenzoic acid [stenutz.eu]
Technical Support Center: Column Chromatography for 4-Hydroxy-2,5-dimethylbenzoic Acid Purification
Welcome to the technical support guide for the purification of 4-Hydroxy-2,5-dimethylbenzoic acid via column chromatography. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation and purification of this valuable benzoic acid derivative. Here, we move beyond simple protocols to address the nuanced chemical interactions and physical parameters that govern a successful separation. Our approach is rooted in first principles, providing not just solutions, but a deeper understanding of the chromatographic process.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the most common preliminary questions regarding the setup of a column chromatography experiment for this compound.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
Understanding the molecule's properties is the first step to designing a robust purification protocol. This compound is a polar, acidic organic compound. Its structure features both a hydrogen-bond-donating hydroxyl group and a Brønsted-Lowry acidic carboxylic acid group. These functional groups dictate its interaction with chromatographic stationary phases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | ~166.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in ethanol, DMSO; less soluble in water | [1] |
| Key Functional Groups | Carboxylic Acid, Phenolic Hydroxyl | [1] |
The presence of the carboxylic acid is the most critical factor. On a standard silica gel stationary phase, the acidic proton of the carboxyl group can engage in strong, and often undesirable, interactions with the acidic silanol (Si-OH) groups on the silica surface, leading to significant peak tailing.[3][4]
Q2: How do I select the appropriate stationary and mobile phases for this purification?
Stationary Phase Selection:
For most applications involving this compound, standard flash-grade silica gel (40-63 µm) is the most common and cost-effective choice. However, its inherent acidity can be problematic.[5] If severe peak tailing persists despite mobile phase optimization, consider using a deactivated or end-capped silica gel, which has fewer accessible acidic silanol groups.[6][7]
Mobile Phase (Eluent) Selection:
The mobile phase must be optimized to achieve a good separation between your target compound and any impurities. This process always begins with Thin-Layer Chromatography (TLC).
-
Start with a binary solvent system: A common choice is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Incorporate an acidic modifier: This is the most critical step for preventing peak tailing with acidic compounds.[8] Add 0.5-1% acetic acid or formic acid to your eluent system. This acidic additive protonates the silica surface's silanol groups and ensures the this compound remains in its neutral, protonated state, minimizing strong ionic interactions that cause tailing.[5][6]
-
Aim for an Rf value of 0.2-0.4: The ideal Rf (retention factor) on TLC for your target compound should be between 0.2 and 0.4 to ensure good separation on the column.
Table 2: Suggested Starting Solvent Systems for TLC Analysis (Note: All systems should be tested with and without the addition of 1% acetic acid to observe the effect on spot shape.)
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Hexanes | Ethyl Acetate | 70:30 | A standard starting point for many compounds of moderate polarity. |
| Dichloromethane | Methanol | 98:2 | A more polar system, useful if the compound is poorly soluble or has a low Rf in Hex/EtOAc. |
| Hexanes | Acetone | 80:20 | Acetone is a strong hydrogen bond acceptor and can offer different selectivity.[9] |
Part 2: Troubleshooting Common Purification Issues
This section is formatted as a direct Q&A to address specific problems encountered during the chromatographic run.
Q3: My compound's spot on the TLC plate is a long streak (tailing), not a tight circle. What does this mean and how do I fix it?
Answer: This is a classic sign of strong, undesirable secondary interactions between your acidic compound and the silica gel stationary phase on the TLC plate.[4] The carboxylic acid group of your molecule is likely being deprotonated by the silanol groups on the silica, causing it to "stick" and elute slowly and unevenly.
Solution: As described in Q2, the definitive solution is to add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to your developing solvent.[5][10] This creates an acidic environment that suppresses the ionization of both your compound's carboxylic acid and the silica's silanol groups, leading to a much sharper, well-defined spot.
Q4: I've started my column, but my compound is not eluting, even after passing many column volumes of solvent. What are the likely causes?
Answer: This frustrating situation typically points to one of three issues:
-
Mobile Phase is Too Non-Polar: Your chosen eluent system lacks the strength to move the polar this compound along the stationary phase. Your compound is strongly adsorbed at the top of the column.
-
Compound Decomposition: Although less common for this specific molecule, some compounds are unstable on silica gel and can decompose upon loading.[11]
-
Forgetting the Acidic Modifier: Without the acidic modifier, the deprotonated carboxylate form of your compound may be binding almost irreversibly to the silica gel.
Troubleshooting Steps:
-
Confirm your solvent system: Double-check that you prepared the mobile phase correctly.[11]
-
Gradually increase polarity: If the compound is stable, you can begin to slowly increase the percentage of the polar solvent in your eluent (e.g., from 30% to 40% Ethyl Acetate). Do this in steps to avoid eluting your compound along with impurities.
-
Check for decomposition: If you suspect decomposition, you can test for stability by dissolving a small amount of your crude material in the eluent, adding a pinch of silica gel, and running a TLC after stirring for an hour to see if new spots have appeared.[11]
Q5: My compound is eluting, but the fractions are broad, and the separation from a close-running impurity is poor. How can I improve the resolution?
Answer: Poor resolution between two compounds with similar Rf values is a common challenge. This indicates that the selectivity of your chromatographic system is insufficient.
Strategies to Enhance Resolution:
-
Use a Slower, Shallower Gradient: If you are using a gradient elution (gradually increasing polarity), make the gradient shallower. A slower increase in solvent strength gives the compounds more time to interact with the stationary phase, improving separation.
-
Switch Solvent Systems: The interaction between solvents, analyte, and stationary phase is complex. Sometimes, changing one of the solvents can drastically alter selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Hexane/Acetone.[9] These different solvents will have unique hydrogen bonding and dipole-dipole interactions that can be exploited to separate your compounds.
-
Increase the Column Length-to-Diameter Ratio: Use a longer, thinner column. This increases the number of theoretical plates, providing more opportunities for the separation to occur.
-
Ensure Proper Sample Loading: Overloading the column is a frequent cause of broad peaks.[8] As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Furthermore, using a "dry loading" technique (see Protocol 3) often results in a tighter initial band and better resolution compared to "wet loading."
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot Sample: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small, concentrated dot of the solution onto the origin line.
-
Prepare Developing Chamber: Pour your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate with 1% Acetic Acid) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.
-
Develop Plate: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). You can also use a staining reagent like phosphomolybdic acid for more robust visualization.[12]
-
Calculate Rf: Measure the distance from the origin to the center of your compound's spot and the distance from the origin to the solvent front.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent ratio until your target compound has an Rf value between 0.2 and 0.4, with good separation from any visible impurities.
Workflow for Troubleshooting Peak Tailing
The following diagram illustrates the decision-making process when encountering peak tailing, a common issue when purifying acidic compounds like this compound.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Protocol 2: Column Packing (Slurry Method)
-
Preparation: Secure a glass column of appropriate size vertically on a clamp stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 20-100 times the weight of your crude sample). Add your initial, non-polar mobile phase (e.g., Hexanes) and stir to create a smooth, homogenous slurry that can be easily poured.
-
Fill the Column: Pour the slurry into the column in one continuous motion. Use a funnel to prevent spillage. Gently tap the side of the column with a piece of rubber tubing to help the silica pack evenly and remove air bubbles.
-
Consolidate the Bed: Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica bed run dry.
-
Finalize: Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent and sample addition.
Protocol 3: Sample Application (Dry Loading)
Dry loading is highly recommended for this compound to ensure a narrow starting band and optimal resolution.
-
Adsorb Sample: Dissolve your crude material in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.
-
Evaporate Solvent: Thoroughly mix the slurry and evaporate the solvent using a rotary evaporator until you are left with a fine, free-flowing powder. This is your crude sample adsorbed onto silica.
-
Load Column: Carefully add this powder as a uniform layer on top of the sand at the top of your packed column.
-
Begin Elution: Gently add your mobile phase, open the stopcock, and begin collecting fractions.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. Synthonix, Inc > 27021-04-1 | this compound [synthonix.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. Acidic compound / Si column tailing - Chromatography Forum [chromforum.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. uhplcs.com [uhplcs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. epfl.ch [epfl.ch]
Technical Support Center: Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-hydroxy-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on preventing and troubleshooting side reactions. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary side reactions I should be aware of?
The most prevalent and industrially relevant method for synthesizing this compound is through the Kolbe-Schmitt reaction . This reaction involves the carboxylation of 2,5-dimethylphenol.[1][2][3]
The general workflow for this synthesis is as follows:
Caption: General workflow for the synthesis of this compound via the Kolbe-Schmitt reaction.
Primary Side Reactions:
-
Formation of the ortho-isomer (6-hydroxy-2,5-dimethylbenzoic acid): The hydroxyl group of the phenoxide directs the incoming carboxyl group to both the ortho and para positions. The choice of alkali metal hydroxide is crucial in determining the regioselectivity.[1][4]
-
Dicarboxylation: Under harsh conditions, a second carboxyl group can be added to the aromatic ring, leading to the formation of dicarboxylic acid impurities.[5]
-
Unreacted 2,5-dimethylphenol: Incomplete reaction will result in the starting material contaminating the final product.
-
Thermal Decomposition/Decarboxylation: At excessively high temperatures, the desired product can decarboxylate, reverting to the starting phenol or forming other degradation products.[6]
-
Etherification: The phenolic hydroxyl group may react under certain conditions to form an ether, although this is less common in a typical Kolbe-Schmitt reaction.[6]
Q2: My reaction is yielding a significant amount of the ortho-isomer. How can I improve the para-selectivity?
This is a classic challenge in Kolbe-Schmitt reactions. The ratio of ortho to para product is heavily influenced by the counter-ion of the phenoxide.
Explanation of Causality:
The size of the alkali metal cation plays a critical role in directing the carboxylation. Smaller cations like sodium (Na⁺) tend to chelate with the oxygen of the phenoxide and the incoming carbon dioxide, favoring the formation of the ortho-isomer. In contrast, larger cations like potassium (K⁺) or cesium (Cs⁺) create more steric hindrance around the ortho positions, thereby promoting carboxylation at the less hindered para-position.[1][4]
Troubleshooting Protocol:
-
Choice of Base: Switch from sodium hydroxide (NaOH) to potassium hydroxide (KOH). The use of KOH is known to significantly favor the formation of the para-hydroxybenzoic acid.[1]
-
Solvent Selection: Performing the reaction in aprotic polar solvents like DMSO or DMF can enhance para-selectivity, even at milder temperatures.[1]
-
Temperature Control: The regiochemistry of the Kolbe-Schmitt reaction can be temperature-sensitive. A systematic optimization of the reaction temperature may be necessary to find the optimal window for para-substitution.
| Parameter | Condition for Ortho-selectivity | Condition for Para-selectivity |
| Alkali Metal Hydroxide | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) |
| Counter-ion Size | Small (e.g., Na⁺) | Large (e.g., K⁺, Cs⁺) |
Q3: The yield of my desired product is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors, from reaction conditions to the purity of your starting materials.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low product yield.
Detailed Explanations:
-
Presence of Water: Water significantly decreases the yield of the Kolbe-Schmitt reaction.[4] It can protonate the highly reactive phenoxide, rendering it inactive towards the weakly electrophilic carbon dioxide.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly powdered, dry potassium hydroxide.
-
-
Suboptimal Temperature and Pressure: The carboxylation step requires sufficient energy to overcome the activation barrier.
-
Solution: The typical conditions for the Kolbe-Schmitt reaction are around 125°C and 100 atm of CO₂ pressure.[1] If your equipment allows, a systematic increase in temperature and pressure may improve the yield. However, be cautious of excessively high temperatures which can lead to decomposition.[6]
-
-
Incomplete Phenoxide Formation: If the initial deprotonation of 2,5-dimethylphenol is not complete, the concentration of the reactive nucleophile will be lower, leading to a reduced yield.
-
Solution: Use at least a stoichiometric equivalent of a strong base like potassium hydroxide. Ensure adequate mixing and time for the acid-base reaction to complete before introducing carbon dioxide.
-
Q4: How can I effectively purify my crude this compound to remove unreacted starting material and other impurities?
A multi-step purification strategy is often necessary for obtaining a high-purity product.
Step-by-Step Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired carboxylic acid will be deprotonated to its sodium salt and move into the aqueous phase, while the unreacted, less acidic 2,5-dimethylphenol will remain in the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Filter the precipitate, wash with cold water, and dry thoroughly.
-
-
Recrystallization:
-
If the product is still not sufficiently pure, recrystallization is an effective method.
-
Common solvents for recrystallization of benzoic acid derivatives include hot water or ethanol/water mixtures.[7] The appropriate solvent or solvent system should be determined experimentally.
-
-
Chromatography:
-
For very high purity requirements, column chromatography can be employed.[8] A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve optimal separation.
-
Analytical Purity Assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of purification.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product.[8]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopic Methods (NMR, IR): Confirm the chemical structure of the final product.[7]
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. byjus.com [byjus.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 4-Hydroxy-2,5-dimethylbenzoic acid under different conditions
Welcome to the technical support center for 4-Hydroxy-2,5-dimethylbenzoic acid (HDMBA). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Given the limited specific stability data for HDMBA in published literature, this resource provides a framework based on the known behavior of similar phenolic acids and established principles of drug stability testing. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to assess the stability of HDMBA in your specific applications.
Predicted Stability Profile of this compound
This compound (HDMBA) is a phenolic acid, and its stability is largely influenced by the hydroxyl and carboxylic acid functional groups on the benzene ring. While generally exhibiting moderate stability under standard conditions, it is susceptible to degradation under stress conditions such as extreme pH, high temperatures, and exposure to light and oxidizing agents.[1]
Key Structural Features Influencing Stability:
-
Phenolic Hydroxyl Group: This group is prone to oxidation, which can be accelerated by heat, light, and the presence of metal ions. Oxidation can lead to the formation of colored degradation products, such as quinones.
-
Carboxylic Acid Group: This group influences the solubility and ionization of the molecule, which in turn can affect its stability at different pH values.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, although it is generally stable. Photodegradation can occur upon exposure to UV light.
Troubleshooting Common Stability Issues
This section addresses potential problems you might encounter during the handling, storage, and experimental use of HDMBA.
Question: I've observed a color change in my HDMBA sample, from white to a yellowish or brownish hue. What could be the cause?
Answer: A color change in your HDMBA sample is a strong indicator of degradation, most likely due to oxidation of the phenolic hydroxyl group. This process can be initiated or accelerated by several factors:
-
Exposure to Air (Oxygen): The oxygen in the air can slowly oxidize the phenol group.
-
Exposure to Light: UV and even visible light can provide the energy needed to initiate photo-oxidative degradation.
-
Elevated Temperatures: Heat can increase the rate of oxidation.
-
Presence of Metal Ions: Trace metal impurities can catalyze the oxidation process.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your HDMBA is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in aluminum foil), and at a controlled, cool temperature.
-
Inert Atmosphere: For long-term storage or for sensitive applications, consider storing the solid material or solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Purity Check: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the discolored sample and identify any degradation products.
Question: My HDMBA solution shows a decrease in potency or concentration over time. What are the likely degradation pathways?
Answer: A decrease in the concentration of HDMBA in solution suggests chemical degradation. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. The specific pathway will depend on the solvent, pH, and storage conditions.
Potential Degradation Pathways:
-
Oxidative Degradation: As mentioned, the phenolic hydroxyl group can be oxidized.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species that degrade the molecule.
-
Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions (highly acidic or alkaline) could potentially affect the molecule, though this is less common for this structure compared to esters or amides.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To identify the most likely degradation pathway, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you pinpoint the conditions under which your compound is least stable.
-
Develop a Stability-Indicating HPLC Method: A validated stability-indicating HPLC method is crucial for separating the intact HDMBA from its degradation products and accurately quantifying its concentration over time.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For optimal stability, solid HDMBA should be stored in a well-sealed container to protect it from moisture and air. It should be kept in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How should I prepare and store solutions of HDMBA to minimize degradation?
A2: Prepare solutions fresh whenever possible. If you need to store solutions, use a suitable solvent in which HDMBA is stable. Consider the following:
-
Solvent Choice: Use high-purity solvents. For aqueous solutions, consider using a buffer to control the pH.
-
pH: The stability of phenolic compounds can be pH-dependent. Determine the optimal pH for stability through experimentation.
-
Light Protection: Store solutions in amber glass vials or protect them from light.
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) unless they are prone to precipitation.
-
Inert Atmosphere: For extended storage, purging the solution with nitrogen or argon can prevent oxidative degradation.
Q3: I suspect my HDMBA has degraded. How can I confirm this and identify the degradation products?
A3: The most effective way to confirm degradation and identify the products is through a combination of chromatographic and spectroscopic techniques:
-
HPLC with a Diode Array Detector (DAD) or UV-Vis Detector: A stability-indicating HPLC method can separate the parent compound from its degradation products. The DAD can provide UV spectra of the degradation products, which can help in their initial characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of degradation products, which is a critical step in elucidating their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR can be used to determine its complete chemical structure.
Q4: Are there any known incompatibilities of HDMBA with common excipients or other reagents?
-
Strong Oxidizing Agents: These will likely cause rapid degradation.
-
Strong Bases: These can deprotonate the phenolic hydroxyl and carboxylic acid groups, which may affect stability and reactivity.
-
Certain Metal Ions: As mentioned, metal ions can catalyze oxidation.
It is always recommended to perform compatibility studies with any excipients or other substances that will be in direct contact with HDMBA in your formulation or experiment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of HDMBA. These studies are crucial for developing a stability-indicating analytical method.
Materials:
-
This compound (HDMBA)
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber or a light source with controlled UV and visible light output
-
HPLC system with a DAD or UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of HDMBA in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize a sample with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 1M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize a sample with HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation (Solid State): Place a known amount of solid HDMBA in an oven at a high temperature (e.g., 70°C) for a specified time.[5] Dissolve the stressed solid in a suitable solvent for analysis.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at a high temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution (in a phototransparent container) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Data Analysis:
-
Calculate the percentage of degradation of HDMBA.
-
Identify the major degradation products by their retention times and UV spectra.
-
Determine the conditions under which HDMBA is most and least stable.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4]
Starting HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of HDMBA and also use a DAD to screen for degradation products at other wavelengths.
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject the stressed samples from the forced degradation study. The method is considered specific if the HDMBA peak is well-resolved from all degradation product peaks (resolution > 1.5).
-
Linearity: Prepare a series of standard solutions of HDMBA at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Determine the recovery of a known amount of HDMBA spiked into a placebo or blank matrix.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of HDMBA that can be reliably detected and quantified.
Data Presentation
Table 1: Predicted Degradation of this compound under Stress Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (1M HCl, 80°C) | Moderate to Low | Potential for minor degradation. |
| Alkaline (1M NaOH, 40°C) | Moderate to Low | Formation of phenoxide and carboxylate salts; potential for oxidative degradation. |
| Oxidative (3% H₂O₂, RT) | Low | Quinone-type compounds, ring-opened products. |
| Thermal (70°C) | Moderate | Decarboxylation products, oxidative degradation products. |
| Photolytic (ICH Q1B) | Moderate to Low | Oxidized and ring-cleavage products. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Caption: Experimental workflow for forced degradation studies.
References
Navigating the Scale-Up of 4-Hydroxy-2,5-dimethylbenzoic Acid Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid is a critical step in various research and development endeavors, particularly in the synthesis of novel pharmaceutical compounds and advanced materials. Scaling up this synthesis from the lab bench to pilot or production scale, however, presents a unique set of challenges that require a deep understanding of the reaction mechanism, process parameters, and potential pitfalls. This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions, designed to empower you with the expertise to navigate the complexities of this synthesis with confidence.
I. Troubleshooting Guide: Addressing Common Issues in the Kolbe-Schmitt Carboxylation of 2,5-Dimethylphenol
The primary industrial route to this compound is the Kolbe-Schmitt reaction, a high-pressure carboxylation of a phenoxide. While robust, this reaction is sensitive to several parameters that can significantly impact yield and purity. This section addresses common problems encountered during the scale-up of this process.
Issue 1: Low Yield of this compound
A diminished yield is one of the most frequent challenges in scaling up the Kolbe-Schmitt reaction. The root causes can often be traced back to suboptimal reaction conditions or the presence of contaminants.
Possible Causes and Solutions:
-
Presence of Moisture: The Kolbe-Schmitt reaction is notoriously sensitive to water, which can hydrolyze the phenoxide intermediate and inhibit carboxylation.[1]
-
Solution: Ensure all reactants, solvents, and the reaction vessel are scrupulously dried before use. The starting 2,5-dimethylphenol and potassium hydroxide should be of high purity and low water content.
-
-
Suboptimal Temperature and Pressure: The regioselectivity of the carboxylation (ortho vs. para) is highly dependent on temperature and the choice of alkali metal. For the desired para-product, specific conditions are crucial.[2][3]
-
Incomplete Phenoxide Formation: The carboxylation occurs on the phenoxide ion. Incomplete reaction between 2,5-dimethylphenol and potassium hydroxide will result in unreacted starting material and lower yields.
-
Solution: Ensure a stoichiometric or slight excess of potassium hydroxide is used. The formation of the potassium 2,5-dimethylphenoxide should be driven to completion, often by removing the water formed during the reaction.[4]
-
Issue 2: Formation of Impurities and Side Products
The presence of impurities can complicate downstream processing and compromise the quality of the final product. Understanding the potential side reactions is key to their mitigation.
Possible Impurities and Mitigation Strategies:
-
Ortho-Isomer (6-Hydroxy-2,5-dimethylbenzoic acid): While potassium phenoxide favors para-carboxylation, some ortho-isomer can still form, particularly at lower temperatures.
-
Mitigation: Maintain the reaction temperature within the optimal range for para-selectivity (180-250°C).[4]
-
-
Unreacted 2,5-Dimethylphenol: This is a common impurity if the reaction does not go to completion.
-
Mitigation: Optimize reaction time, temperature, and pressure to drive the reaction forward. Ensure efficient mixing to maximize contact between the phenoxide and carbon dioxide.
-
-
Tarry Byproducts: At the high temperatures employed, polymerization and degradation of the starting material and product can occur, leading to the formation of colored, tarry impurities.[5]
-
Mitigation: Careful control of the reaction temperature and time is crucial. During the workup, adjusting the pH of the aqueous solution to 5-6 can help precipitate these tarry materials before the final acidification to isolate the desired product.[5]
-
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Common Problems and Solutions:
-
Product Contamination with Salts: The crude product is often contaminated with inorganic salts from the reaction and workup.
-
Solution: Thoroughly wash the filtered product with cold water to remove residual salts.[4]
-
-
Discoloration of the Final Product: The presence of colored impurities can be an issue, particularly for pharmaceutical applications.
-
Solution: The crude product can be decolorized by treating a hot aqueous solution with activated carbon before recrystallization.[6]
-
-
Inefficient Recrystallization: Choosing the right solvent is critical for obtaining a high-purity crystalline product.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
1. What is the role of potassium hydroxide versus sodium hydroxide in the Kolbe-Schmitt reaction?
The choice of alkali metal hydroxide significantly influences the regioselectivity of the carboxylation. Sodium hydroxide leads predominantly to the ortho-isomer (salicylic acid derivatives), while potassium hydroxide favors the formation of the para-isomer (4-hydroxybenzoic acid derivatives).[2][3] Therefore, for the synthesis of this compound, potassium hydroxide is the reagent of choice.
2. What are the critical safety precautions for this reaction?
The Kolbe-Schmitt reaction involves several hazards that must be carefully managed:
-
High Pressure: The reaction is conducted in a high-pressure autoclave. Ensure the equipment is properly rated, maintained, and operated by trained personnel. Never exceed the recommended pressure limits.[4]
-
Corrosive Materials: 2,5-dimethylphenol and potassium hydroxide are corrosive and toxic.[6] Concentrated acids used in the workup are also highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.
-
Toxicity of 2,5-Dimethylphenol: This starting material is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[6] Handle it in a well-ventilated fume hood.
3. How can I monitor the progress of the reaction?
On a laboratory scale, the reaction progress can be monitored by taking small aliquots from the reaction mixture (after safely cooling and depressurizing), quenching them, and analyzing the composition by techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
4. What are the expected analytical characteristics of pure this compound?
Pure this compound is a white to off-white crystalline solid.[8] Its identity and purity can be confirmed by:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the hydroxyl, carboxylic acid, and aromatic functionalities.
III. Experimental Protocols and Data
Detailed Step-by-Step Methodology for Kolbe-Schmitt Synthesis
This protocol is a general guideline and may require optimization for specific equipment and scales.
-
Preparation of Potassium 2,5-Dimethylphenoxide: In a suitable reaction vessel, react 2,5-dimethylphenol with a stoichiometric amount of potassium hydroxide. The water formed during this reaction must be carefully removed, for example, by azeotropic distillation with an inert solvent like toluene, followed by evaporation of the solvent under vacuum. The resulting potassium 2,5-dimethylphenoxide should be a dry, free-flowing powder.[4]
-
Carboxylation: Transfer the anhydrous potassium 2,5-dimethylphenoxide to a high-pressure autoclave. Seal the reactor and purge it with an inert gas, such as nitrogen, to remove any air. Introduce carbon dioxide and pressurize the reactor to the desired pressure (e.g., 5-10 atm). Heat the autoclave to the target temperature (e.g., 180-250°C) with constant, vigorous stirring. Maintain these conditions for several hours until the reaction is complete.[4]
-
Work-up and Isolation: Carefully cool the reactor to room temperature and slowly vent the excess carbon dioxide pressure. Dissolve the solid product in water. To remove tarry byproducts, adjust the pH of the solution to 5-6 with a strong acid (e.g., HCl or H₂SO₄) and filter off any precipitate.[5]
-
Acidification and Product Precipitation: Acidify the clear filtrate to a pH of approximately 2 with a strong acid. The this compound will precipitate out of the solution.[4]
-
Purification: Filter the precipitated solid and wash it thoroughly with cold water to remove any remaining salts and acid. The crude product can be further purified by recrystallization from hot water, potentially with the use of activated carbon for decolorization.[6][7] Dry the purified crystals under vacuum.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale/Reference |
| Starting Material | 2,5-Dimethylphenol | The phenolic substrate for carboxylation. |
| Base | Potassium Hydroxide (KOH) | Favors para-carboxylation.[2][3] |
| Reaction Temperature | 180 - 250 °C | Optimal for para-isomer formation.[4] |
| CO₂ Pressure | 5 - 10 atm (or higher) | Drives the carboxylation equilibrium.[4] |
| Key Precaution | Anhydrous conditions | Presence of water reduces yield.[1] |
| Purification Method | Recrystallization from hot water | Effective for purifying hydroxybenzoic acids.[6][7] |
IV. Visualizing the Process
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield in the Kolbe-Schmitt synthesis.
V. References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction. --INVALID-LINK--
-
Wikipedia. (2023). Kolbe–Schmitt reaction. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzoates. --INVALID-LINK--
-
PubChem. (n.d.). 4-Hydroxy-3,5-dimethylbenzoic acid. --INVALID-LINK--
-
EvitaChem. (n.d.). Buy this compound (EVT-398254). --INVALID-LINK--
-
Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--
-
MDPI. (2022). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. --INVALID-LINK--
-
ResearchGate. (2021). Direct Phenol Carboxylation by Carbon Dioxide Over Hydroxides/Carbonates – Revisiting Kolbe-Schmitt Reaction for Bio-Based Aromatics. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 13C NMR spectrum. --INVALID-LINK--
-
Scribd. (n.d.). Efficient Phenol Carboxylation Method. --INVALID-LINK--
-
MDPI. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2. --INVALID-LINK--
-
ResearchGate. (n.d.). ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. --INVALID-LINK--
-
L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. --INVALID-LINK--
-
Synthonix. (n.d.). This compound - [H22755]. --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). --INVALID-LINK--
-
ResearchGate. (n.d.). Side reactions proposed by Kolbe–Schmitt. --INVALID-LINK--
-
YouTube. (2021). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. --INVALID-LINK--
-
YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. --INVALID-LINK--
-
SciSpace. (2015). Carboxylation of hydroxyarens with metal alkyl carbonates. --INVALID-LINK--
-
ResearchGate. (2021). (PDF) Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles. --INVALID-LINK--
-
Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid. --INVALID-LINK--
References
- 1. jk-sci.com [jk-sci.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
Managing temperature and pressure in 4-Hydroxy-2,5-dimethylbenzoic acid reactions
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of managing temperature and pressure during the synthesis of this valuable compound. As a key intermediate in various synthetic pathways, achieving high yield and purity of this compound is paramount. The following troubleshooting guides and frequently asked questions (FAQs) will address common challenges and provide actionable solutions based on established chemical principles.
The primary synthesis route for this compound and similar aromatic hydroxy acids is the Kolbe-Schmitt reaction. This carboxylation reaction involves the nucleophilic addition of a phenoxide to carbon dioxide, a process that is highly sensitive to reaction conditions.[1][2][3] Precise control over temperature and pressure is not merely a suggestion but a critical parameter for success, directly influencing reaction rate, yield, and regioselectivity. This resource will provide the in-depth technical guidance necessary to master this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My attempt to synthesize this compound from 2,5-dimethylphenol has resulted in a very low yield, with a significant amount of unreacted starting material. What are the likely causes related to temperature and pressure?
Answer: This is a common issue that typically points to suboptimal reaction conditions for the carboxylation step. The Kolbe-Schmitt reaction is an equilibrium process, and both temperature and pressure are powerful levers to shift this equilibrium towards the desired product.[4][5]
-
Insufficient Temperature: The carboxylation of phenoxides is an energy-intensive process. If the temperature is too low (e.g., below 120°C), the reaction kinetics will be exceedingly slow, leading to poor conversion within a practical timeframe.
-
Excessive Temperature: Conversely, excessively high temperatures can be detrimental. The primary risk is the decarboxylation of the desired this compound product, reverting it back to the phenoxide.[6][7] This reverse reaction becomes more significant at higher temperatures, creating a ceiling for the achievable yield.
-
Inadequate CO₂ Pressure: Carbon dioxide is a gaseous reactant and a relatively weak electrophile. According to Le Chatelier's principle, high pressure is necessary to increase the concentration of CO₂ in the reaction medium, thereby driving the reaction forward.[5] Reactions attempted at atmospheric or low pressure will almost certainly result in negligible yields.[5]
-
Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to water. Any moisture present will react with the highly basic phenoxide, neutralizing it and rendering it incapable of reacting with CO₂.[8][9]
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reactants before use. The 2,5-dimethylphenol should be free of water.
-
Optimize Temperature and Pressure: For the carboxylation of the potassium salt of 2,5-dimethylphenol, a temperature range of 150-180°C is typically effective. The CO₂ pressure should be maintained at a minimum of 5-7 atm, with pressures up to 100 atm being reported for similar syntheses to maximize yield.[1][2]
-
Use a High-Pressure Autoclave: This reaction must be conducted in a properly rated and maintained high-pressure reactor (autoclave) to safely achieve the necessary conditions.
Issue 2: Poor Regioselectivity - Formation of Isomers
Question: My reaction is producing the desired 4-hydroxy isomer, but also a significant amount of the 2-hydroxy isomer (a salicylic acid derivative). How can I improve the selectivity for the para-position?
Answer: The regioselectivity of the Kolbe-Schmitt reaction (ortho- vs. para-carboxylation) is a classic example of thermodynamic versus kinetic control, which is heavily influenced by temperature and the choice of the alkali metal counter-ion.
-
Kinetic vs. Thermodynamic Product: The ortho-isomer is generally the kinetically favored product, forming faster at lower temperatures. The para-isomer is the thermodynamically more stable product and is favored at higher temperatures.
-
Influence of the Cation: The size of the alkali metal cation plays a crucial role. Sodium phenoxides tend to form a tighter complex with CO₂, favoring carboxylation at the ortho position. Potassium phenoxides, due to the larger size of the potassium ion, allow for the reaction to proceed to the more thermodynamically stable para-product.[1][8]
Solution:
-
Use Potassium Hydroxide: To synthesize this compound, which is a para-substituted product, you must use potassium hydroxide (KOH) or another potassium base to generate the potassium 2,5-dimethylphenoxide. Using sodium hydroxide (NaOH) will favor the formation of the ortho-isomer.[3]
-
Maintain Higher Reaction Temperatures: Ensure your reaction temperature is sufficiently high (e.g., >150°C) to allow the reaction to reach thermodynamic equilibrium, which favors the para-isomer.
Issue 3: Runaway Reaction and Pressure Spikes
Question: During the carboxylation, I observed a rapid, uncontrolled increase in both temperature and pressure within the autoclave. What causes this, and what are the best practices to prevent it?
Answer: A runaway reaction is a critical safety concern and is typically caused by an uncontrolled exothermic event coupled with inadequate heat removal. While the overall Kolbe-Schmitt reaction is endothermic, localized exotherms can occur, especially during scale-up.
-
Poor Heat Transfer: In a large, poorly agitated reactor, localized "hot spots" can develop. This can accelerate the reaction rate in that area, generating more heat and creating a dangerous feedback loop.
-
Initial Exotherm: The initial reaction of CO₂ with the highly reactive phenoxide can be exothermic. If the CO₂ is introduced too quickly to a hot reactor, the initial rate of reaction can be too high to control.
Solution:
-
Gradual Heating and CO₂ Introduction: Heat the sealed reactor containing the potassium 2,5-dimethylphenoxide to the target temperature before introducing the full pressure of CO₂. Pressurize the reactor gradually while closely monitoring the internal temperature and pressure.
-
Ensure Efficient Agitation: Robust and continuous stirring is essential to maintain a homogenous reaction mixture and ensure even temperature distribution throughout the reactor. This is the most effective way to prevent the formation of localized hot spots.
-
Proper Reactor Sizing and Cooling: Use a reactor with an appropriate surface-area-to-volume ratio for efficient heat dissipation. For larger-scale reactions, a jacketed reactor with a circulating thermal fluid is recommended for precise temperature control.
-
Continuous Monitoring: Always monitor the internal temperature and pressure of the reactor in real-time. Modern autoclaves are equipped with sensors and software that can help track and control these parameters.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and pressure ranges for the synthesis of this compound?
A1: The optimal conditions can vary, but a general guideline for the carboxylation of potassium 2,5-dimethylphenoxide is a temperature of 150-180°C and a CO₂ pressure of 5-100 atm.[1][2][10]
Q2: Why is a potassium base preferred over a sodium base for this specific synthesis?
A2: A potassium base (like KOH) is used to form the potassium phenoxide, which preferentially directs the carboxylation to the para-position to yield the desired this compound.[1][3] A sodium base would favor ortho-carboxylation.
Q3: What are the critical safety precautions when working with high-pressure autoclaves for this reaction?
A3: Safety is paramount. Always use an autoclave that is rated for the temperatures and pressures you intend to use. Ensure all personnel are thoroughly trained in its operation. Regular maintenance and inspection of the reactor, seals, and pressure relief valves are mandatory. Always operate the reactor behind a certified blast shield.[10]
Q4: Can this reaction be performed without a solvent?
A4: Yes, the Kolbe-Schmitt reaction is often performed as a solid-gas phase reaction, where the dry powdered phenoxide salt is heated under CO₂ pressure.[11] This can be advantageous as it simplifies purification.
Q5: My final product is showing signs of decarboxylation. How can I minimize this?
A5: Decarboxylation is the primary degradation pathway for the product at elevated temperatures.[7] To minimize it, avoid exceeding the optimal temperature range. Once the reaction is complete, cool the reactor down promptly before workup. During workup and purification, avoid prolonged exposure to high heat.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Synthesis
| Parameter | Recommended Range | Rationale & Key Considerations |
| Starting Material | 2,5-Dimethylphenol | Ensure high purity and anhydrous conditions. |
| Base | Potassium Hydroxide (KOH) | Critical for achieving para-regioselectivity.[1][3] |
| Reaction Temperature | 150 - 180 °C | Balances reaction rate against product decarboxylation.[5] |
| CO₂ Pressure | 5 - 100 atm | High pressure is required to drive the carboxylation equilibrium.[2] |
| Agitation | Vigorous & Continuous | Essential for heat transfer and reaction homogeneity. |
| Atmosphere | Inert (initially), then CO₂ | The initial formation of the phenoxide should be under N₂ or Ar. |
Experimental Protocols
Protocol: General Procedure for Kolbe-Schmitt Synthesis of this compound
-
Preparation of Potassium 2,5-Dimethylphenoxide:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,5-dimethylphenol in a suitable anhydrous solvent (e.g., toluene).
-
Add one molar equivalent of finely ground potassium hydroxide (KOH).
-
Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove the water formed during the salt formation.
-
Once water evolution ceases, remove the solvent under reduced pressure to obtain the dry, powdered potassium 2,5-dimethylphenoxide.[10]
-
-
Carboxylation Reaction:
-
Transfer the anhydrous potassium 2,5-dimethylphenoxide powder to a high-pressure autoclave.
-
Seal the reactor, ensuring all fittings are secure.
-
Purge the reactor with low-pressure CO₂ two to three times to remove any residual air.
-
Begin agitation and heat the reactor to the target temperature (e.g., 160°C).
-
Once the target temperature is stable, pressurize the reactor with CO₂ to the desired pressure (e.g., 10 atm).
-
Maintain the reaction at the set temperature and pressure for several hours (e.g., 4-8 hours), monitoring for any significant changes.
-
-
Work-up and Isolation:
-
After the reaction period, cool the reactor to room temperature.
-
CAREFULLY and slowly vent the excess CO₂ pressure in a well-ventilated fume hood.
-
Open the reactor and dissolve the solid crude product in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl or H₂SO₄) to a pH of ~2. This will precipitate the this compound.[10][12]
-
Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
-
Mandatory Visualization
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
Caption: The experimental workflow highlighting where temperature and pressure are critical.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Carboxylation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Carboxylation reactions for the sustainable manufacture of chemicals and monomers - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00482E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Does decarboxylation make 2,5-dihydroxybenzoic acid special in matrix-assisted laser desorption/ionization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-2,5-dimethylbenzoic Acid and Structurally Related Benzoic Acid Derivatives
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Substituted Benzoic Acids
Benzoic acid and its derivatives are a cornerstone in organic chemistry and pharmacology, exhibiting a wide array of biological activities.[1][2] These compounds, characterized by a benzene ring attached to a carboxylic acid group, are prevalent in nature and serve as key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and polymers. The therapeutic potential of benzoic acid derivatives is largely dictated by the nature and position of substituents on the aromatic ring. Hydroxyl (-OH) and methyl (-CH3) groups, in particular, can profoundly influence properties such as antioxidant capacity, anti-inflammatory effects, and enzyme inhibition.[3][4][5]
This guide focuses on 4-Hydroxy-2,5-dimethylbenzoic acid, a molecule of growing interest, and compares its characteristics with other notable benzoic acid derivatives to elucidate the subtle yet critical impact of structural modifications. The selected comparators include:
-
4-Hydroxybenzoic Acid (PHBA): The parent compound, offering a baseline for understanding the effects of methyl group substitution.[6]
-
Gentisic Acid (2,5-Dihydroxybenzoic Acid): An isomer of dihydroxybenzoic acid, allowing for a comparison of the positioning of hydroxyl groups.[7][8]
-
Protocatechuic Acid (3,4-Dihydroxybenzoic Acid): Another dihydroxybenzoic acid, providing insight into the influence of vicinal hydroxyl groups.[9][10]
The objective of this guide is to provide a comprehensive, data-driven comparison to aid researchers in selecting and designing molecules for specific therapeutic applications.
Physicochemical Properties: The Foundation of Biological Activity
The physical and chemical properties of a molecule are fundamental to its pharmacokinetic and pharmacodynamic behavior. Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 4-Hydroxybenzoic Acid | Gentisic Acid | Protocatechuic Acid |
| Molecular Formula | C9H10O3[11] | C7H6O3[6] | C7H6O4[7] | C7H6O4[10] |
| Molecular Weight | 166.17 g/mol [11][12] | 138.12 g/mol | 154.12 g/mol [7] | 154.12 g/mol [10] |
| Appearance | White to off-white crystalline solid | White crystalline solid[6] | White to yellow powder[7] | Light brown solid[10] |
| Solubility in Water | Less soluble[13] | Slightly soluble (0.5 g/100 mL)[6] | Very soluble[7] | 18 g/L at 14°C[10] |
| pKa | Not readily available | 4.54[6] | 2.97[7] | 4.48, 8.83, 12.6[10] |
| LogP | Not readily available | 1.58[6] | Not readily available | Not readily available |
Analysis of Physicochemical Trends:
The addition of two methyl groups in this compound significantly increases its molecular weight and is expected to decrease its water solubility compared to 4-Hydroxybenzoic acid due to the hydrophobic nature of methyl groups. In contrast, the presence of an additional hydroxyl group in Gentisic acid and Protocatechuic acid enhances their polarity, leading to greater water solubility.[13][6][7][10]
The acidity, represented by the pKa value, is influenced by the electronic effects of the substituents. The electron-donating methyl groups in this compound are expected to make the carboxylic acid slightly less acidic (higher pKa) compared to 4-Hydroxybenzoic acid. Conversely, the additional electron-withdrawing hydroxyl group in Gentisic acid significantly increases its acidity (lower pKa).[7]
Comparative Biological Activities
The therapeutic potential of benzoic acid derivatives is intrinsically linked to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This section delves into a comparative analysis of these activities, drawing upon published experimental data.
Antioxidant Activity: A Structure-Activity Relationship
The antioxidant capacity of phenolic compounds is a key attribute in combating oxidative stress, a pathological process implicated in numerous diseases.[1][14] The ability to scavenge free radicals is highly dependent on the number and position of hydroxyl groups on the benzene ring.[4][15]
Key Findings from Experimental Studies:
-
Number of Hydroxyl Groups: Dihydroxybenzoic acids generally exhibit superior antioxidant activity compared to monohydroxybenzoic acids.[4][16] This is attributed to the increased potential for hydrogen donation and the ability to form more stable radical intermediates.
-
Position of Hydroxyl Groups: The relative positions of the hydroxyl groups are critical. Compounds with hydroxyl groups in the ortho or para positions to the carboxylate group tend to show better antioxidant properties against superoxide radicals.[4][15]
-
Influence of Methyl Groups: The presence of electron-donating methyl groups, as seen in this compound, can potentially enhance antioxidant activity by stabilizing the phenoxyl radical formed after hydrogen donation.
A study comparing various benzoic acid derivatives found that the antioxidant activity increased in the sequence: p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy in a kinetic test.[3] However, in an LDL oxidation system, dihydroxy acids were as or more potent than p-hydroxydimethoxy acids.[3]
While direct comparative data for this compound is limited, its structure suggests it would possess antioxidant properties, likely intermediate between monohydroxy and dihydroxy derivatives.[13]
Anti-inflammatory and Enzyme Inhibitory Activities
Many benzoic acid derivatives exhibit anti-inflammatory and enzyme-inhibitory effects, which are central to their therapeutic applications.
Comparative Insights:
-
Protocatechuic acid has demonstrated potent anti-inflammatory and neuroprotective effects.[17][18] It effectively reduces nitric oxide production in microglial cells.[17]
-
4-Hydroxybenzoic acid has also shown neuroprotective capabilities against oxidative stress, though it was found to be ineffective as an anti-inflammatory agent in the same study.[17]
-
Gentisic acid , a metabolite of aspirin, is known for its anti-inflammatory and antirheumatic properties.[7]
-
This compound has been investigated for its potential as an enzyme inhibitor, with the hydroxyl group playing a crucial role in forming hydrogen bonds within enzyme active sites.[13]
A study on the inhibition of α-amylase by various benzoic acid derivatives revealed that the presence of a hydroxyl group at the 2-position significantly enhanced inhibitory activity, while a hydroxyl group at the 5-position had a negative effect.[5] This highlights the high degree of structural specificity in enzyme-inhibitor interactions.
Synthesis and Experimental Protocols
The synthesis of these benzoic acid derivatives typically involves modifications of the benzene ring through reactions like hydroxylation, methylation, and carboxylation.
Synthesis of this compound
A common synthetic route involves the hydroxylation of 2,5-dimethylbenzoic acid. Another approach is the alkaline hydrolysis of 2,5-dimethyl-4-methoxybenzoic acid.
Illustrative Synthesis Workflow:
Caption: A simplified workflow for the synthesis of this compound via hydroxylation.
Protocol for Comparative Antioxidant Activity Assay (DPPH Method)
This protocol outlines a standard method for comparing the free radical scavenging activity of the benzoic acid derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (this compound, 4-Hydroxybenzoic acid, Gentisic acid, Protocatechuic acid) dissolved in methanol at various concentrations.
-
Ascorbic acid (positive control)
-
Methanol (blank)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions for each test compound and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add an equal volume of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compounds.
Self-Validation:
The inclusion of a well-known antioxidant like ascorbic acid as a positive control serves to validate the experimental setup and provides a benchmark for comparing the activity of the test compounds. A blank containing only methanol and DPPH is used to establish the baseline absorbance.
Conclusion and Future Directions
This comparative guide highlights the significant influence of methyl and hydroxyl substituents on the physicochemical and biological properties of benzoic acid derivatives. While this compound shows promise as a bioactive molecule, further research is needed to fully elucidate its therapeutic potential.[13]
Future studies should focus on:
-
Direct comparative assays: Conducting head-to-head comparisons of this compound with other derivatives in a wider range of biological assays.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of diseases related to oxidative stress and inflammation.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.
By systematically exploring the structure-activity relationships of this fascinating class of molecules, the scientific community can continue to develop novel and effective therapeutic agents.
References
- 1. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mail.antiox.org [mail.antiox.org]
- 5. mdpi.com [mdpi.com]
- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Gentisic acid - Wikipedia [en.wikipedia.org]
- 8. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exposome-Explorer - Protocatechuic acid (Compound) [exposome-explorer.iarc.fr]
- 10. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 11. Synthonix, Inc > 27021-04-1 | this compound [synthonix.com]
- 12. 3-Hydroxy-2,5-dimethylbenzoic acid | C9H10O3 | CID 267354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 14. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. deepdyve.com [deepdyve.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Hydroxy-2,5-dimethylbenzoic Acid Analogs
Introduction: In the landscape of contemporary drug discovery and development, the exploration of privileged scaffolds that offer a foundation for novel therapeutics is of paramount importance. Benzoic acid derivatives, in particular, have garnered significant attention due to their versatile biological activities.[1] This guide provides a comprehensive comparative analysis of the biological activities of 4-Hydroxy-2,5-dimethylbenzoic acid and its analogs. As a Senior Application Scientist, my objective is to present an in-depth, technically sound resource for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern the antimicrobial and antioxidant properties of these compounds, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The core structure of this compound, a polysubstituted phenolic acid, presents multiple avenues for chemical modification, allowing for the fine-tuning of its biological profile.[2] Understanding how subtle changes to this scaffold impact its efficacy is crucial for the rational design of new and more potent therapeutic agents.
Comparative Analysis of Biological Activities
The primary biological activities of interest for this compound and its analogs are their antimicrobial and antioxidant effects. The interplay between the hydroxyl, carboxyl, and methyl functional groups on the benzene ring dictates the potency and selectivity of these compounds.
Antimicrobial Activity
The antimicrobial properties of phenolic compounds are well-documented and are generally attributed to their ability to disrupt microbial cell membranes, interfere with essential enzyme functions, and inhibit nucleic acid synthesis. For this compound analogs, the lipophilicity and electronic properties of the substituents play a critical role in their antibacterial and antifungal efficacy.
A common strategy to enhance the antimicrobial activity of carboxylic acids is through esterification. The conversion of the carboxylic acid to an ester can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of microorganisms. For instance, studies on p-hydroxybenzoic acid derivatives have shown that esterification can modulate their antimicrobial spectrum and potency.[3][4] While specific comparative data for a wide range of this compound esters is not abundant in publicly available literature, we can infer trends from related compounds. The antimicrobial activity of 1-O-(4-hydroxybenzoyl)-glycerol, a hydrophilic analog of parabens, has been shown to be comparable to or even higher than commercially used parabens against certain bacterial strains like Staphylococcus aureus at lower concentrations.[5]
Azo derivatives of 4-hydroxybenzoic acid have also demonstrated significant antibacterial potential against a panel of human pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. The introduction of the azo group (-N=N-) coupled with various aromatic amines can lead to compounds with excellent antibacterial activity, with some derivatives showing large zones of inhibition in disk diffusion assays.
Table 1: Comparative Antimicrobial Activity of Benzoic Acid Derivatives
| Compound/Analog | Target Microorganism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Azo derivatives of 4-Hydroxybenzoic acid | E. coli, S. aureus, P. aeruginosa, S. typhi | Zone of inhibition up to 22 mm | [6] |
| 1-O-(4-Hydroxybenzoyl)-glycerol | S. aureus, E. coli, S. cerevisiae, F. culmorum | Comparable to commercial parabens | [5] |
| 4-Hydroxybenzoic acid | Gram-positive and Gram-negative bacteria | IC50 of 160 µg/ml | [7] |
| trans 4-Hydroxycinnamic acid | Gram-positive and some Gram-negative bacteria | IC50 of 100-170 µg/ml | [7] |
Note: This table includes data from related hydroxybenzoic acid derivatives to infer potential trends for this compound analogs due to a lack of direct comparative studies on a broad series of its specific analogs.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating radical chain reactions. The position and number of hydroxyl groups, as well as the nature of other substituents on the aromatic ring, significantly influence this activity.[8]
For this compound, the presence of the hydroxyl group is the key determinant of its antioxidant potential. The methyl groups, being electron-donating, can also modulate the antioxidant activity by influencing the stability of the resulting phenoxyl radical.
A study on various di- and tri-hydroxy derivatives of benzoic acid provides valuable insights into the structure-antioxidant activity relationship. Among the tested compounds, 2,5-dihydroxybenzoic acid (an analog of our target molecule lacking the methyl groups) demonstrated significant antioxidant capacity in the FRAP (Ferric Reducing Antioxidant Power) assay, with a value of 236.00 µM Fe²⁺.[9] In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, 3,4,5-trihydroxybenzoic acid (gallic acid) exhibited the highest activity with an IC50 of 2.42 ± 0.08 μM, highlighting the positive correlation between the number of hydroxyl groups and antioxidant potency.[9]
Table 2: Comparative Antioxidant Activity of Hydroxybenzoic Acid Analogs
| Compound/Analog | Assay | Activity Metric (IC50 or equivalent) | Reference |
| 2,5-Dihydroxybenzoic acid | FRAP | 236.00 µM Fe²⁺ | [9] |
| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | DPPH | 2.42 ± 0.08 μM | [9] |
| 2,3-Dihydroxybenzoic acid | FRAP | 173.79 µM Fe²⁺ | [9] |
| 3,4-Dihydroxybenzoic acid | DPPH | - | [9] |
Note: The data presented is for closely related hydroxybenzoic acid analogs to provide a basis for understanding the potential antioxidant activity of this compound derivatives.
Structure-Activity Relationship (SAR) Insights
The causality behind the observed biological activities lies in the specific arrangement of functional groups on the benzoic acid scaffold.
-
Hydroxyl Group (-OH): This is the primary pharmacophore for antioxidant activity. Its ability to donate a hydrogen atom is crucial for radical scavenging. The acidity of the phenolic proton and the stability of the resulting phenoxyl radical are key factors.
-
Carboxylic Acid Group (-COOH): This group contributes to the overall polarity and acidity of the molecule. Esterification of this group generally increases lipophilicity, which can enhance antimicrobial activity by improving cell membrane penetration.
-
Methyl Groups (-CH₃): These electron-donating groups can influence the electronic properties of the aromatic ring. They can increase the electron density on the ring, potentially enhancing the radical scavenging ability of the hydroxyl group. Their steric bulk can also affect how the molecule interacts with the active sites of enzymes or microbial proteins.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed, self-validating experimental protocols for key assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and its analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium and inoculate into MHB. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound with no visible bacterial growth (turbidity).
Protocol 2: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant activity of compounds.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare various concentrations of the test compounds in methanol. Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: Add a specific volume of the DP.PH solution to each concentration of the test compound.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against compound concentration.[9]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the core chemical structure and a generalized experimental workflow.
Caption: Core chemical structure of this compound.
Caption: General workflow for the comparative analysis of analog activity.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the biological activities of this compound and its analogs. The structure-activity relationships discussed herein underscore the importance of targeted chemical modifications to enhance antimicrobial and antioxidant potency. The provided experimental protocols offer a robust starting point for researchers to conduct their own comparative studies.
Future research should focus on the systematic synthesis and evaluation of a broader range of analogs. This includes varying the alkyl substituents at the 2 and 5 positions, modifying the hydroxyl group through etherification or esterification, and introducing other functional groups onto the aromatic ring. Such studies will provide a more comprehensive quantitative understanding of the SAR and pave the way for the development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. iomcworld.com [iomcworld.com]
- 2. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines [mdpi.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of 4-Hydroxy-2,5-dimethylbenzoic acid
Abstract
This guide provides a comprehensive, hypothesis-driven framework for the initial characterization and validation of the biological activity of 4-Hydroxy-2,5-dimethylbenzoic acid, a phenolic compound with limited published data. Recognizing the structural motifs of a phenolic hydroxyl group and a benzoic acid core, we propose a logical workflow to investigate its potential antioxidant and anti-inflammatory properties. This document details the scientific rationale behind experimental choices, provides step-by-step protocols for key in vitro assays, and establishes a comparative analysis against well-characterized molecules—Gentisic acid for antioxidant activity and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib for anti-inflammatory action. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology to systematically evaluate the therapeutic potential of under-studied compounds.
Introduction and Rationale
This compound is a substituted phenolic acid.[1] While its use in organic synthesis is noted, its biological profile remains largely unexplored.[1] The molecular architecture, featuring a hydroxyl-substituted benzene ring, is a common pharmacophore in compounds known for antioxidant and anti-inflammatory effects. The hydroxyl group can act as a hydrogen donor to neutralize free radicals, and the overall structure shares similarities with known cyclooxygenase (COX) inhibitors.[2]
Given the absence of extensive prior art, a discovery-oriented approach is warranted. This guide will not confirm a known activity, but rather demonstrate how to elucidate and validate a hypothesized one. We will focus on two primary, plausible activities:
-
Antioxidant Activity: Phenolic compounds are well-regarded for their ability to scavenge reactive oxygen species (ROS). We will validate this via a standard chemical assay (DPPH) and compare its efficacy to Gentisic acid (2,5-dihydroxybenzoic acid), a structurally related phenolic acid and known antioxidant.[3][4][5]
-
Anti-inflammatory Activity: Chronic inflammation is often mediated by enzymes like cyclooxygenase-2 (COX-2).[6] We will investigate the compound's ability to inhibit COX-2 and reduce downstream inflammatory signaling in a cellular model. The highly selective COX-2 inhibitor, Celecoxib, will serve as our benchmark.[7]
The following workflow provides a structured path from initial chemical screening to more complex, cell-based mechanistic studies.
Proposed Validation Workflow
A multi-phase approach ensures that foundational data is gathered efficiently before committing resources to more complex biological assays. This workflow is designed to be self-validating by including necessary controls and comparators at each stage.
Caption: Proposed multi-phase workflow for validating biological activity.
Phase 1: Antioxidant Capacity Assessment
Scientific Rationale
The antioxidant potential of phenolic compounds is often initiated by the donation of a hydrogen atom from a hydroxyl group to a free radical, thus terminating the oxidative chain reaction. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess this hydrogen-donating ability.[8] DPPH is a stable free radical that, upon accepting a hydrogen atom, loses its deep violet color, a change that is easily quantifiable by spectrophotometry. By comparing the activity of this compound to Gentisic acid, a potent antioxidant with two hydroxyl groups, we can benchmark its relative efficacy.[9][10]
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the concentration of the test compound required to scavenge 50% of DPPH radicals (IC50).
Materials:
-
This compound
-
Gentisic acid (Positive Control)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectroscopic grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of Gentisic acid in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution protected from light.[8]
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound and positive control (e.g., serial dilutions from 100 µg/mL down to 1.56 µg/mL) in methanol.
-
For the blank control, add 100 µL of methanol.
-
-
Reaction Initiation:
-
Add 100 µL of the 0.1 mM DPPH working solution to all wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % scavenging against the concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Comparative Data Presentation (Hypothetical Data)
| Compound | IC50 (µg/mL) | Interpretation |
| This compound | 45.8 ± 3.2 | Moderate antioxidant activity |
| Gentisic Acid (Positive Control) | 12.5 ± 1.1 | High antioxidant activity[11] |
| Methanol (Vehicle Control) | > 1000 | No activity |
Phase 2: Cell-Based Anti-Inflammatory Evaluation
Scientific Rationale
To move beyond simple chemical reactivity, we must assess the compound's effect in a biological system. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, they produce pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α).[12][13][14] TNF-α is a critical cytokine in the inflammatory cascade.[12] By measuring the inhibition of TNF-α release, we can obtain a functional readout of the compound's anti-inflammatory potential. A preliminary cytotoxicity assay (MTT) is crucial to ensure that any reduction in TNF-α is due to a specific anti-inflammatory effect and not simply cell death.[15]
Caption: Simplified LPS-induced TNF-α signaling pathway in macrophages.
Detailed Experimental Protocol: LPS-Induced TNF-α Release Assay
Objective: To quantify the inhibition of TNF-α secretion from LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Celecoxib (Positive Control)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Human TNF-α ELISA Kit
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Cytotoxicity Pre-Screen (MTT Assay):
-
Treat a separate plate of cells with a range of concentrations of the test compound (e.g., 1 µM to 100 µM) for 24 hours.
-
Perform a standard MTT assay to determine the maximum non-toxic concentration.[15]
-
-
Compound Pre-treatment:
-
Remove the culture medium from the assay plate and replace it with fresh medium containing various non-toxic concentrations of this compound or Celecoxib.
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
TNF-α Quantification (ELISA):
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s protocol.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release relative to the LPS-only treated group.
-
Determine the IC50 value for the inhibition of TNF-α.
-
Comparative Data Presentation (Hypothetical Data)
| Compound | Cytotoxicity TC50 (µM) | TNF-α Release IC50 (µM) |
| This compound | > 100 | 22.4 ± 2.1 |
| Celecoxib (Positive Control) | > 100 | 0.8 ± 0.1 |
| Vehicle (DMSO) | > 1000 | No Inhibition |
Phase 3: Mechanistic Validation via COX-2 Inhibition
Scientific Rationale
The production of prostaglandins, key mediators of pain and inflammation, is catalyzed by cyclooxygenase (COX) enzymes.[6] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its levels rise significantly during inflammation.[18] Selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy.[6] A cell-free, enzymatic assay allows for the direct measurement of the compound's ability to inhibit purified recombinant human COX-2, removing the complexities of cellular uptake and metabolism. This provides a direct mechanistic link to the anti-inflammatory effects observed in Phase 2. Commercial kits provide a standardized and reliable method for this screening.[7][19]
Detailed Experimental Protocol: Fluorometric COX-2 Inhibitor Screening
Objective: To directly measure the inhibitory effect of the test compound on the enzymatic activity of purified human COX-2.
Materials:
-
COX-2 (human) Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich)[7][19]
-
This compound
-
Celecoxib (Kit-provided or separate positive control)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[7]
Procedure:
-
Reagent Preparation:
-
Prepare all kit components (assay buffer, probe, cofactor, enzyme, substrate) according to the manufacturer's protocol.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (Celecoxib).[7]
-
-
Enzyme Addition:
-
Add the diluted human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate briefly as per the kit's instructions to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (Arachidonic Acid).
-
Immediately begin kinetic measurement of fluorescence intensity (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Comparative Data Presentation (Hypothetical Data)
| Compound | COX-2 Inhibition IC50 (µM) | Interpretation |
| This compound | 15.7 ± 1.8 | Demonstrates direct, moderate inhibition of COX-2 |
| Celecoxib (Positive Control) | 0.05 ± 0.01 | Potent and selective COX-2 inhibitor |
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial biological validation of this compound. The proposed workflow, progressing from basic chemical assays to cell-based functional screens and finally to specific enzymatic assays, provides a clear path for characterizing its hypothesized antioxidant and anti-inflammatory properties.
Based on the hypothetical data presented, this compound emerges as a compound with moderate dual-activity, demonstrating both free-radical scavenging and direct COX-2 inhibitory effects. Its potency is less than that of the specialized comparators, Gentisic acid and Celecoxib, which is expected. However, the presence of these activities provides a strong foundation for further investigation.
Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency.
-
Selectivity Profiling: Assessing the inhibitory activity against COX-1 to determine its selectivity index, a critical factor for gastrointestinal safety.[6]
-
In Vivo Validation: Testing the compound in established animal models of inflammation, such as the carrageenan-induced paw edema model, to confirm its efficacy in a whole organism.[20]
By following this structured, comparative, and mechanistically-driven approach, researchers can efficiently and reliably evaluate the therapeutic potential of novel chemical entities.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A review on gentisic acid as a plant derived phenolic acid and metabolite of aspirin: Comprehensive pharmacology, toxicology, and some pharmaceutical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of antioxidant effect of 2,5-dihydroxybenzoic acid and vitamin a in brains of rats with induced hyperoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into Gentisic Acid Antidiabetic Potential Using In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. wjgnet.com [wjgnet.com]
- 18. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Referencing of 4-Hydroxy-2,5-dimethylbenzoic Acid
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the unambiguous identification and characterization of molecular compounds are paramount. This guide provides an in-depth analytical comparison of 4-Hydroxy-2,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. Due to the limited availability of published reference spectra for this specific compound, this guide establishes a framework for its characterization by cross-referencing analytical data from its close structural isomers and analogues: 4-Hydroxy-3,5-dimethylbenzoic acid and 2,5-Dimethylbenzoic acid .
This comparative approach allows for a deeper understanding of how the position of substituents on the benzene ring influences spectral and chromatographic properties. The methodologies and data presented herein serve as a robust reference for the quality control and characterization of these and other related benzoic acid derivatives.
The Importance of Positional Isomerism in Analytical Chemistry
The precise arrangement of functional groups on an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. In the case of this compound and its isomers, the relative positions of the hydroxyl and methyl groups create distinct electronic environments. These differences manifest as unique fingerprints in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Understanding these subtle yet significant variations is crucial for confirming the identity and purity of a synthesized compound.
Structural Comparison
The compounds under consideration share the same molecular formula (C₉H₁₀O₃ for the hydroxylated isomers and C₉H₁₀O₂ for the non-hydroxylated analogue) but differ in the substitution pattern on the benzene ring.
Caption: Logical relationship of the compared molecules.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C spectra, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
¹H NMR Data Comparison
The proton NMR spectra are particularly informative for distinguishing between these isomers. The number of signals, their splitting patterns (multiplicity), and their integration values reveal the substitution pattern of the aromatic ring.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Hydroxyl Proton (δ, ppm) | Carboxylic Proton (δ, ppm) |
| This compound | ~7.3 (s, 1H), ~6.7 (s, 1H) | ~2.4 (s, 3H), ~2.1 (s, 3H) | ~9.5 (s, 1H) | ~12.0 (s, 1H) |
| 4-Hydroxy-3,5-dimethylbenzoic acid | ~7.5 (s, 2H)[1][2] | ~2.2 (s, 6H)[1][2] | ~9.0 (s, 1H)[1] | ~12.5 (s, 1H)[1] |
| 2,5-Dimethylbenzoic acid | ~7.8 (s, 1H), ~7.2 (d, 1H), ~7.1 (d, 1H)[3] | ~2.6 (s, 3H), ~2.3 (s, 3H)[3] | N/A | ~13.0 (s, 1H)[3] |
Note: Data for this compound is predicted based on general principles of substituent effects on aromatic rings.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is often preferred for benzoic acids as it effectively solubilizes the compounds and allows for the observation of the exchangeable hydroxyl and carboxylic acid protons.
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, offering complementary data to the ¹H NMR.
| Compound | Carboxyl C (δ, ppm) | Aromatic C (δ, ppm) | Methyl C (δ, ppm) |
| This compound | ~170 | ~155 (C-OH), ~138 (C-CH₃), ~130 (C-CH₃), ~125 (CH), ~120 (C-COOH), ~118 (CH) | ~20, ~15 |
| 4-Hydroxy-3,5-dimethylbenzoic acid | ~168[4] | ~158 (C-OH), ~130 (CH), ~128 (C-CH₃), ~122 (C-COOH)[4] | ~17[4] |
| 2,5-Dimethylbenzoic acid | ~173 | ~140 (C-COOH), ~136 (C-CH₃), ~133 (CH), ~132 (C-CH₃), ~131 (CH), ~128 (CH) | ~21, ~20 |
Note: Data for this compound and 2,5-Dimethylbenzoic acid is estimated based on known substituent effects and data from similar compounds.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
Experimental Protocol:
-
Sample Preparation: For solid samples, the most common method is Attenuated Total Reflectance (ATR), where the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a disk.
-
Acquisition: The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Key IR Absorption Bands
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected Appearance |
| O-H (Phenol) | Stretching | 3600 - 3200[5] | Broad band, indicating hydrogen bonding. |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500[6][7] | Very broad band, often overlapping with C-H stretches, characteristic of the hydrogen-bonded dimer of the carboxylic acid.[7] |
| C-H (Aromatic) | Stretching | 3100 - 3000[6] | Sharp peaks of medium to weak intensity. |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Sharp peaks of medium intensity. |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690[7] | Strong, sharp absorption. Its position can be influenced by conjugation and hydrogen bonding. |
| C=C (Aromatic) | Stretching | 1600 - 1450[5] | Multiple sharp bands of variable intensity. |
| C-O (Phenol/Acid) | Stretching | 1320 - 1210 (acid), ~1220 (phenol)[5][7] | Strong to medium intensity bands. |
| O-H Bend | Bending (out-of-plane) | 950 - 910[7] | Broad band of medium intensity. |
Trustworthiness of the Protocol: ATR-IR is a self-validating system as it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The presence of all the expected functional group absorptions provides a high degree of confidence in the compound's identity.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and confirming the elemental composition of a compound.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized using a suitable technique. Electrospray ionization (ESI) is common for polar molecules like benzoic acids, often in negative ion mode ([M-H]⁻). Electron ionization (EI) is also used, particularly with GC-MS.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Expected Fragmentation Patterns
For all three compounds, the molecular ion peak (M⁺˙ in EI or [M-H]⁻ in ESI) is expected to be prominent. Key fragmentation pathways for benzoic acids include:
-
Loss of •OH (in EI): [M - 17]⁺
-
Loss of H₂O (in EI): [M - 18]⁺
-
Loss of COOH or •CO₂H: [M - 45]⁺
-
Decarboxylation (loss of CO₂ from [M-H]⁻ in ESI): [M - H - 44]⁻[8]
The fragmentation of the aromatic ring itself can also lead to characteristic ions, such as the phenyl cation at m/z 77 in the mass spectrum of some benzene derivatives.[9]
| Compound | Molecular Weight ( g/mol ) | Expected [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | 166.17 | 165.055 | 121 (decarboxylation), 147 (loss of H₂O from M⁺˙), 149 (loss of •OH from M⁺˙) |
| 4-Hydroxy-3,5-dimethylbenzoic acid | 166.17[1] | 165.055 | 121 (decarboxylation), 149[10] |
| 2,5-Dimethylbenzoic acid | 150.17[11] | 149.060 | 135 (loss of •CH₃), 132, 105 (loss of •COOH), 104[11] |
graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#FBBC05", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#EA4335"];M [label="[M-H]⁻\nm/z 165"]; M_decarboxylated [label="[M-H-CO₂]⁻\nm/z 121"];
M -> M_decarboxylated [label="- CO₂"]; }
Caption: Primary fragmentation of hydroxylated isomers in ESI⁻.
IV. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For substituted benzoic acids, reversed-phase HPLC is the most common approach.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a standard choice.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of aqueous acidic mobile phase (e.g., water with 0.1% formic or phosphoric acid) and increasing the proportion of an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the analytes (around 230-280 nm).
-
Injection Volume: 10-20 µL of a filtered sample solution.
Comparative Retention Behavior
The retention time of a compound in reversed-phase HPLC is primarily governed by its polarity. More polar compounds elute earlier, while less polar compounds are retained longer on the nonpolar stationary phase.
-
2,5-Dimethylbenzoic acid: Being the least polar of the three (lacking the hydrophilic hydroxyl group), it is expected to have the longest retention time.
-
Hydroxylated Isomers: The addition of a polar hydroxyl group will decrease the retention time compared to 2,5-dimethylbenzoic acid. The subtle differences in polarity between this compound and 4-Hydroxy-3,5-dimethylbenzoic acid, arising from intramolecular interactions and steric effects, will likely result in slightly different retention times, allowing for their separation. The more symmetric 3,5-isomer may have a slightly different interaction with the stationary phase than the 2,5-isomer.
Caption: A typical workflow for HPLC analysis.
Conclusion
The comprehensive analytical characterization of this compound can be confidently achieved through a multi-technique approach. While direct reference spectra may be sparse, a logical and scientifically sound identification is possible by comparing its analytical data with those of its structural isomers and analogues. The principles outlined in this guide—leveraging the predictable effects of substituent position on NMR chemical shifts, the characteristic functional group signals in IR spectroscopy, the logical fragmentation patterns in mass spectrometry, and the polarity-driven separation in HPLC—provide a robust framework for researchers in the field. This cross-referencing methodology not only validates the structure of the target compound but also deepens the understanding of structure-property relationships in substituted aromatic systems.
References
- 1. 4-Hydroxy-3,5-dimethylbenzoic acid | C9H10O3 | CID 138387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Dimethylbenzoic acid(610-72-0) 1H NMR [m.chemicalbook.com]
- 4. 4-Hydroxy-3,5-dimethylbenzoic acid(4919-37-3) 13C NMR spectrum [chemicalbook.com]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. redalyc.org [redalyc.org]
- 11. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]
A Comparative Analysis of 4-Hydroxy-2,5-dimethylbenzoic Acid and Known Inhibitors Targeting Hematopoietic Prostaglandin D2 Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the potential inhibitory efficacy of 4-Hydroxy-2,5-dimethylbenzoic acid against established inhibitors of Hematopoietic Prostaglandin D2 Synthase (H-PGDS). As a key enzyme in the inflammatory cascade, H-PGDS presents a significant therapeutic target for a range of allergic and inflammatory disorders.[1] This document outlines the mechanistic rationale for H-PGDS inhibition, compares the potency of known inhibitors, and provides a detailed experimental protocol for assessing and validating the efficacy of novel compounds like this compound.
The Central Role of H-PGDS in Inflammation
Hematopoietic Prostaglandin D2 Synthase (H-PGDS) is a critical enzyme in the biosynthesis of prostaglandin D2 (PGD2), a potent inflammatory mediator.[2] H-PGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[2] Elevated levels of PGD2 are associated with various inflammatory conditions, including allergic asthma, rhinitis, and atopic dermatitis, where it promotes the recruitment of eosinophils and Th2 cells, vasodilation, and bronchoconstriction.[3][4] Consequently, the targeted inhibition of H-PGDS is a promising therapeutic strategy to mitigate these inflammatory responses.[4] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, selective H-PGDS inhibitors offer a more targeted approach with a potentially improved safety profile.[2]
A Comparative Look at H-PGDS Inhibitors
While the inhibitory activity of this compound against H-PGDS is an area of ongoing investigation, its structural similarity to other phenolic compounds with anti-inflammatory properties suggests its potential as a novel inhibitor. For the purpose of this guide, we will compare it to well-characterized H-PGDS inhibitors.
Here, we present a comparison of this compound with known H-PGDS inhibitors, HQL-79 and TAS-204. The IC50 value for this compound is presented as a hypothetical value to illustrate its potential positioning within the landscape of H-PGDS inhibitors.
| Compound | Structure | IC50 Value | Selectivity | Mechanism of Action |
| This compound | Hypothetical | To be determined | Hypothesized to bind to the active site of H-PGDS | |
| HQL-79 | ![]() | 6 µM[5] | High selectivity against COX-1, COX-2, m-PGES, and L-PGDS.[5] | Competitive inhibitor against PGH2 and non-competitive against GSH.[5] |
| TAS-204 | ![]() | 24.0 nM[6] | No inhibitory activity against COX-1, COX-2, microsomal PGE synthase, or L-PGDS up to 10 µM.[6] | Potent and specific H-PGDS inhibitor.[6] |
| HPGDS inhibitor 1 | ![]() | 0.6 nM (enzyme assay), 32 nM (cellular assay)[7] | Does not inhibit human L-PGDS, mPGES, COX-1, COX-2, or 5-LOX.[7] | Potent, selective, and orally active H-PGDS inhibitor.[7] |
| HPGDS inhibitor 3 | ![]() | 9.4 nM[8] | Good selectivity.[8] | Orally active and highly potent peripherally restricted H-PGDS inhibitor.[8] |
Visualizing the Inhibition of the Prostaglandin Pathway
The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for H-PGDS inhibitors.
Caption: Inhibition of H-PGDS blocks the conversion of PGH2 to PGD2.
Experimental Protocol: In Vitro H-PGDS Enzyme Inhibition Assay
This protocol details a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human H-PGDS.
Experimental Workflow Overview
Caption: Workflow for determining H-PGDS inhibitory activity.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Recombinant Human H-PGDS: Dilute to the desired concentration in assay buffer.
-
Glutathione (GSH): Prepare a stock solution and dilute to the final assay concentration (e.g., 1 mM).
-
Prostaglandin H2 (PGH2): Prepare a stock solution in an appropriate solvent and dilute to the final assay concentration (e.g., 20 µM).
-
Test Compounds: Prepare serial dilutions of this compound and known inhibitors (e.g., HQL-79) in DMSO.
-
-
Assay Procedure:
-
To a 96-well plate, add the assay buffer, diluted H-PGDS enzyme, and GSH.
-
Add the test compounds at various concentrations (typically in triplicate). Include a vehicle control (DMSO) and a positive control (a known inhibitor like HQL-79).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 2 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing a stable PGD2 analog for quantification).
-
-
Detection and Analysis:
-
Quantify the amount of PGD2 produced using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The targeted inhibition of H-PGDS remains a highly viable strategy for the development of novel anti-inflammatory therapeutics. While the efficacy of this compound as an H-PGDS inhibitor requires experimental validation, this guide provides a framework for its evaluation and comparison against established inhibitors like HQL-79 and TAS-204. The provided experimental protocol offers a standardized method for determining inhibitory potency, enabling researchers to accurately assess the potential of new chemical entities in this promising therapeutic area.
References
- 1. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAS-204 | H-PGDS inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Hydroxy-2,5-dimethylbenzoic Acid
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 4-Hydroxy-2,5-dimethylbenzoic acid, a key intermediate in various synthetic pathways.[1] We will delve into the nuances of method selection, experimental design, and data interpretation, offering a comprehensive framework for robust purity analysis.
The synthesis of this compound, often achieved through the hydroxylation of 2,5-dimethylbenzoic acid or catalytic oxidation of 2,5-dimethylbenzaldehyde, can introduce a variety of impurities.[1] These may include unreacted starting materials, regioisomers, and by-products from side reactions.[2] Therefore, a multi-faceted analytical approach is paramount to ensure the quality of the final compound.
Comparative Analysis of Key Purity Assessment Techniques
The choice of an analytical technique for purity assessment is governed by factors such as the expected impurities, the required sensitivity and selectivity, and the nature of the analyte itself.[3][4] Here, we compare the most pertinent methods for this compound.
| Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for separating complex mixtures.[4] Versatile with various detection methods (UV, MS). | Requires method development and validation. May not be suitable for highly volatile or thermally labile compounds. | Gold standard for routine quality control and impurity profiling.[4][5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[4] High sensitivity and specificity.[6] | Requires derivatization for non-volatile compounds like carboxylic acids to increase their volatility.[6][7] | Analysis of residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for both the main compound and impurities.[2] Can be used for quantitative analysis (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis in complex mixtures.[2] | Structural confirmation and quantification of major impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of the total mole percentage of impurities based on the melting point depression.[8][9][10] It is an absolute method that does not require impurity standards.[11] | Only applicable to crystalline solids with a sharp melting point.[9] Less specific as it doesn't identify individual impurities. Not suitable for compounds that decompose upon melting.[9][11] | Orthogonal method to verify the purity of reference standards, especially for levels above 98%.[9] |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of purity assessment, detailed and well-validated protocols are essential.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method, a widely used technique for the analysis of non-volatile organic compounds.[4][5]
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV detector.
- A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic acids and their impurities.[12]
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- The use of a buffer like formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Gradient Elution: A gradient is often necessary to separate impurities with a wide range of polarities. A typical gradient could be:
- 0-5 min: 95% A, 5% B
- 5-25 min: Gradient to 30% A, 70% B
- 25-30 min: Hold at 30% A, 70% B
- 30.1-35 min: Return to initial conditions (95% A, 5% B) for column re-equilibration.
4. Sample and Standard Preparation:
- Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.
5. Data Analysis:
- The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- For accurate quantification of impurities, reference standards for each expected impurity are required to determine their respective response factors.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC Purity Assessment.
Protocol 2: Impurity Identification by GC-MS
This protocol is tailored for identifying volatile impurities and requires a derivatization step to make the non-volatile this compound amenable to GC analysis.[6]
1. Derivatization:
- Methylation is a common derivatization technique for carboxylic acids.[13]
- React the sample with a methylating agent (e.g., methanolic HCl or diazomethane) to convert the carboxylic acid to its corresponding methyl ester. This increases the volatility of the analyte.
2. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
3. GC-MS Conditions:
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: m/z 40-500.
4. Data Analysis:
- Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
- The relative abundance of impurities can be estimated from the peak areas in the total ion chromatogram (TIC).
Workflow for GC-MS Impurity Identification:
Caption: Workflow for GC-MS Impurity Identification.
Orthogonal Purity Verification by DSC
Differential Scanning Calorimetry provides an excellent orthogonal technique to chromatographic methods for purity determination of highly pure, crystalline substances.[9][11] It relies on the principle of melting point depression, where impurities lower and broaden the melting range of a pure substance.
The van't Hoff equation is the basis for calculating purity from DSC data.[10] This method is particularly valuable as it is an absolute method and does not require reference standards for the impurities.[11] However, it is only applicable for impurities that are soluble in the molten primary substance and insoluble in the solid phase, forming a eutectic system.[11] For reliable results, the purity of the substance should generally be above 98.5%.[11]
Conclusion
A comprehensive purity assessment of synthesized this compound necessitates a combination of analytical techniques. HPLC is the workhorse for quantitative purity determination and impurity profiling. GC-MS is invaluable for identifying volatile impurities, and NMR provides crucial structural information. DSC serves as a powerful orthogonal method for verifying the purity of the final product. By employing a multi-technique approach and adhering to rigorous, well-documented protocols, researchers and drug development professionals can ensure the quality and consistency of their synthesized compounds, a cornerstone of scientific integrity and patient safety.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 9. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Hydroxy-2,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the efficient and reliable synthesis of key intermediates is paramount. 4-Hydroxy-2,5-dimethylbenzoic acid, a substituted phenolic acid, serves as a crucial building block in the development of various bioactive molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to offer a critical evaluation of each pathway, supported by experimental insights and data to inform your synthetic strategy.
Introduction: The Significance of this compound
This compound possesses a unique substitution pattern on the benzene ring that imparts specific chemical properties, making it a desirable precursor in organic synthesis. Its structure is found in a variety of compounds with potential biological activities, driving the need for robust and scalable synthetic methods. This guide will explore three principal synthetic strategies: the Kolbe-Schmitt reaction, catalytic oxidation of 2,5-dimethylbenzaldehyde, and a Grignard-based carboxylation. Each method will be assessed based on yield, purity, scalability, and overall practicality in a laboratory setting.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a critical decision influenced by factors such as the availability of starting materials, required scale, and desired purity of the final product. The following sections provide a detailed comparison of the most common methods for synthesizing this compound.
Method 1: The Kolbe-Schmitt Reaction of 2,5-Dimethylphenol
The Kolbe-Schmitt reaction is a classic and direct method for the carboxylation of phenols.[1][2] In the context of this compound synthesis, the starting material is 2,5-dimethylphenol. The reaction proceeds by first forming the potassium phenoxide, which then undergoes electrophilic carboxylation with carbon dioxide under pressure. The use of potassium hydroxide is crucial as it favors carboxylation at the para position, leading to the desired product.[2]
Mechanistic Insights:
The reaction begins with the deprotonation of 2,5-dimethylphenol by potassium hydroxide to form the more nucleophilic potassium 2,5-dimethylphenoxide. This phenoxide then attacks the electrophilic carbon of carbon dioxide. The intermediate subsequently tautomerizes to the more stable carboxylate, which is then protonated during acidic workup to yield this compound.
Caption: Kolbe-Schmitt reaction pathway for this compound.
Advantages:
-
Direct carboxylation of a readily available starting material.
-
Potentially high regioselectivity for the desired para-product with the appropriate choice of alkali metal.
Disadvantages:
-
Typically requires high temperatures and pressures, necessitating specialized equipment like an autoclave.[3]
-
The reaction can be sensitive to the presence of water, which can reduce yields.[4]
A recent patent describes a modified Kolbe-Schmitt reaction under milder conditions using an aprotic polar solvent, which may offer a more accessible alternative for laboratories not equipped for high-pressure reactions.[3]
Method 2: Catalytic Oxidation of 2,5-Dimethylbenzaldehyde
The oxidation of a substituted benzaldehyde offers a more industrial-friendly approach to the synthesis of the corresponding benzoic acid. For the preparation of this compound, the starting material is 2,5-dimethylbenzaldehyde. This method typically employs transition metal catalysts, such as cobalt or manganese salts, in the presence of an oxidant, often air or pure oxygen.
Mechanistic Considerations:
The cobalt-catalyzed oxidation of aldehydes is a radical chain reaction. The cobalt(II) catalyst is first oxidized to cobalt(III), which then abstracts a hydrogen atom from the aldehyde to form an acyl radical. This radical reacts with molecular oxygen to form a peroxyacyl radical, which can then abstract a hydrogen from another aldehyde molecule, propagating the chain and ultimately forming the carboxylic acid.
Caption: General workflow for the catalytic oxidation of 2,5-dimethylbenzaldehyde.
Advantages:
-
Often proceeds under milder conditions than the Kolbe-Schmitt reaction.
-
Can be highly efficient and scalable for industrial production.
Disadvantages:
-
The starting material, 2,5-dimethylbenzaldehyde, may be less readily available or more expensive than 2,5-dimethylphenol.
-
The reaction may produce byproducts from over-oxidation or side reactions, requiring careful control of reaction conditions and purification of the product.
Method 3: Grignard Reaction and Carboxylation
The Grignard reaction provides a versatile method for forming carbon-carbon bonds and can be adapted for the synthesis of carboxylic acids through the reaction of a Grignard reagent with carbon dioxide. To synthesize this compound via this route, a suitable starting material would be a halogenated and protected derivative of 2,5-dimethylphenol, such as 1-bromo-2,5-dimethyl-4-methoxybenzene.
Synthetic Strategy:
The synthesis would involve the initial protection of the phenolic hydroxyl group, for example, as a methyl ether. The protected phenol would then be brominated to introduce a bromine atom at the desired position for Grignard reagent formation. The resulting aryl bromide is then reacted with magnesium to form the Grignard reagent, which is subsequently carboxylated using dry ice (solid carbon dioxide). The final step involves deprotection of the hydroxyl group to yield the target molecule.
Advantages:
-
A well-established and reliable method for carboxylation.
-
Can be performed with standard laboratory equipment.
Disadvantages:
-
A multi-step synthesis is required, which can lower the overall yield.
-
Grignard reagents are highly sensitive to moisture and protic solvents, requiring anhydrous reaction conditions.[5]
Experimental Protocols
Detailed, step-by-step methodologies for each of the discussed synthetic routes are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and available equipment.
Protocol 1: Kolbe-Schmitt Synthesis of this compound
Materials:
-
2,5-Dimethylphenol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Suitable solvent (e.g., a high-boiling point aprotic polar solvent for modified procedures)
-
High-pressure autoclave (for the traditional method)
Procedure (Conceptual Outline for High-Pressure Method):
-
Phenoxide Formation: In a reaction vessel, dissolve 2,5-dimethylphenol in a solution of potassium hydroxide in a minimal amount of water. Carefully evaporate the water under reduced pressure to obtain the dry potassium 2,5-dimethylphenoxide.
-
Carboxylation: Transfer the dry phenoxide to a high-pressure autoclave. Seal the reactor and purge with an inert gas. Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm or higher) and heat to the reaction temperature (e.g., 180-250 °C). Maintain these conditions with stirring for several hours.[1]
-
Work-up and Isolation: After cooling the reactor to room temperature, carefully vent the excess CO₂. Dissolve the solid product in water.
-
Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution until the pH is acidic, which will precipitate the crude this compound.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Protocol 2: Catalytic Oxidation of 2,5-Dimethylbenzaldehyde
Materials:
-
2,5-Dimethylbenzaldehyde
-
Cobalt(II) acetate tetrahydrate (or other suitable cobalt/manganese salt)
-
Acetic acid
-
Oxygen or compressed air
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser, a gas inlet tube, and a magnetic stirrer, dissolve 2,5-dimethylbenzaldehyde in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of cobalt(II) acetate tetrahydrate to the solution.
-
Oxidation: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) while bubbling a steady stream of oxygen or air through the solution with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, carefully add water to induce precipitation.
-
Purification: Collect the crude product by filtration, wash thoroughly with water to remove acetic acid and the catalyst, and then dry. The product can be further purified by recrystallization.
Protocol 3: Grignard Synthesis of this compound (via a protected intermediate)
Materials:
-
1-Bromo-2,5-dimethyl-4-methoxybenzene (to be synthesized from 2,5-dimethylphenol)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Reagents for deprotection (e.g., BBr₃ or HBr)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 1-bromo-2,5-dimethyl-4-methoxybenzene in anhydrous ether or THF dropwise to initiate the reaction. A small crystal of iodine may be added to start the reaction if necessary. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. Cautiously add crushed dry ice to the solution with vigorous stirring. The reaction is exothermic. Continue adding dry ice until the reaction subsides.
-
Work-up: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Quench the reaction by slowly adding dilute hydrochloric acid. This will protonate the carboxylate and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and brine.
-
Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-methoxy-2,5-dimethylbenzoic acid is then deprotected using a suitable method (e.g., reaction with BBr₃ in dichloromethane or refluxing with concentrated HBr) to cleave the methyl ether and yield this compound.
-
Purification: Purify the final product by recrystallization.
Data Summary and Comparison
| Synthesis Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Purity | Scalability |
| Kolbe-Schmitt Reaction | 2,5-Dimethylphenol | KOH, CO₂ | High T & P | Moderate to High | Good to Excellent | Moderate |
| Catalytic Oxidation | 2,5-Dimethylbenzaldehyde | Co(II) or Mn(II) salt, O₂ | Moderate T, atmospheric P | High | Good | High |
| Grignard Carboxylation | Protected & brominated 2,5-dimethylphenol | Mg, CO₂ | Anhydrous, low T | Moderate (multi-step) | Good to Excellent | Low to Moderate |
Conclusion and Recommendations
The choice of the most appropriate synthetic method for this compound is contingent upon the specific requirements of the research or development project.
-
For small-scale laboratory synthesis where high purity is critical and specialized high-pressure equipment is not available, the Grignard reaction and carboxylation route, despite being multi-stepped, offers a reliable and controllable method.
-
For larger-scale production where efficiency and cost-effectiveness are paramount, catalytic oxidation of 2,5-dimethylbenzaldehyde is likely the most suitable option, provided the starting material is accessible.
-
The Kolbe-Schmitt reaction remains a viable, direct route, particularly if a high-pressure reactor is available. The development of milder, solvent-based Kolbe-Schmitt procedures may increase its accessibility for a broader range of research laboratories.
Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the factors outlined in this guide. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup before committing to a larger-scale synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-2,5-dimethylbenzoic Acid
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 4-Hydroxy-2,5-dimethylbenzoic acid, a crystalline solid derivative of benzoic acid.[1] The procedural guidance herein is designed not merely as a list of rules, but as a self-validating system of protocols that explains the causality behind each safety measure, ensuring a secure laboratory environment.
Immediate Hazard Assessment and Risk Profile
Understanding the intrinsic hazards of a compound is the foundational step in developing a robust safety protocol. While specific data for the 2,5-dimethyl isomer is limited, the hazard profile can be reliably inferred from closely related isomers and parent compounds, such as 4-Hydroxy-3,5-dimethylbenzoic acid and other hydroxybenzoic acids. The primary risks are associated with its irritant properties and its physical form as a powder.[2]
Based on aggregated data from analogous compounds, this compound is classified as hazardous under the Globally Harmonized System (GHS).[2][3]
Table 1: GHS Hazard Classification and Associated Risks
| Hazard Class | Category | Hazard Statement | Practical Implication |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation.[2] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | Contact with eyes can lead to significant pain, redness, and potential damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3] |
| Combustible Dust | N/A | May form combustible dust concentrations in air | As a fine powder, if dispersed in the air in sufficient concentration, it can pose a dust explosion hazard when exposed to an ignition source.[2] |
The Hierarchy of Controls: A Proactive Safety Framework
The most effective safety strategies prioritize engineering and administrative controls to mitigate risks at the source. Personal Protective Equipment (PPE) serves as the critical final barrier of protection.
-
Engineering Controls (First Line of Defense): The primary method for controlling exposure to this compound dust is to handle it within a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.[4] The work area must also be equipped with easily accessible and functional eyewash stations and safety showers.[5]
-
Administrative Controls (Procedural Safeguards): All activities involving this compound should be restricted to a designated area. Clear labeling of containers and waste streams is mandatory. Adherence to a laboratory-specific Standard Operating Procedure (SOP) ensures that all personnel follow consistent, safe practices.
Personal Protective Equipment (PPE) Specifications
The selection of PPE must directly correspond to the identified hazards. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times.[4][6] These provide a seal around the eyes to protect against airborne dust and accidental splashes.
-
Face Shield: When handling larger quantities (>10g) or when there is a heightened risk of splashing, a face shield must be worn in conjunction with safety goggles for full facial protection.[4][7]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Disposable nitrile gloves are required for handling this compound.[4][7] Before use, gloves must be inspected for any signs of degradation or puncture. If contact with the chemical occurs, gloves should be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.[4]
-
-
Body Protection:
-
Respiratory Protection:
-
Primary Control: A chemical fume hood is the primary engineering control and is generally sufficient to prevent respiratory exposure.[4]
-
Contingency: In the rare event that engineering controls are insufficient or unavailable, a NIOSH-approved respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges) is required.[7][8] Use of a respirator necessitates inclusion in a formal respiratory protection program with medical evaluation and fit testing.[8]
-
Operational and Disposal Plans
A self-validating safety system extends from preparation through disposal. The following step-by-step protocols provide a direct, procedural guide for safe handling and waste management.
Step-by-Step Handling Protocol
This workflow is designed to minimize exposure and ensure containment from start to finish.
-
Preparation & Pre-Handling Check:
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Assemble all necessary equipment (spatula, weigh boats, glassware) and label all secondary containers.
-
Designate and pre-label a hazardous waste container for solid waste.[4]
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Perform hand hygiene.
-
Don nitrile gloves, ensuring they fit properly and overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood.
-
To minimize dust generation, handle the powder gently. Avoid scooping or pouring from a height.
-
Keep the primary container sealed when not in immediate use.
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent and then soap and water.
-
Dispose of all contaminated disposable items (e.g., weigh boats, wipes, gloves) in the designated hazardous waste container.[4]
-
-
Doffing PPE:
-
Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.
-
Remove the lab coat.
-
Remove safety goggles as the final step.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water immediately after the procedure is complete, even if gloves were worn.[5]
-
Caption: A procedural workflow outlining the key stages for safely handling the solid compound.
Emergency Response & First Aid
Immediate and correct action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, call a poison center or doctor.[2][5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal. For a large spill, evacuate the area and consult your institution's environmental health and safety department.
Waste Disposal Protocol
Proper disposal is a critical and regulated part of the chemical lifecycle.
-
Classification: this compound and any materials contaminated with it are classified as hazardous waste and must be disposed of accordingly.[9]
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and excess reagent, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Container Management: Do not mix this waste with other waste streams. Ensure the waste container is kept closed. Follow all institutional, local, and national regulations for the disposal of chemical waste.
References
- 1. Buy this compound (EVT-398254) | 27021-04-1 [evitachem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. uah.edu [uah.edu]
- 7. leelinework.com [leelinework.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




